AMG7703
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(4-chlorophenyl)-3-methyl-N-(1,3-thiazol-2-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2OS/c1-9(2)12(10-3-5-11(15)6-4-10)13(18)17-14-16-7-8-19-14/h3-9,12H,1-2H3,(H,16,17,18)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYDQCGCBQYFSE-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)Cl)C(=O)NC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C1=CC=C(C=C1)Cl)C(=O)NC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Acapatamab (AMG 703): A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acapatamab (formerly AMG 160) is a half-life extended (HLE) Bispecific T-cell Engager (BiTE®) antibody designed for the treatment of metastatic castration-resistant prostate cancer (mCRPC). This document provides a comprehensive overview of the mechanism of action of acapatamab, supported by preclinical and clinical data. It is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development. Acapatamab leverages the body's own immune system to target and eliminate tumor cells by simultaneously binding to Prostate-Specific Membrane Antigen (PSMA) on cancer cells and the CD3 receptor on T-cells, thereby inducing T-cell-mediated cytotoxicity.
Introduction
Metastatic castration-resistant prostate cancer remains a significant clinical challenge with a poor prognosis. While various therapeutic modalities exist, there is a pressing need for novel treatment strategies that can overcome resistance mechanisms and provide durable responses. Acapatamab represents a promising immunotherapeutic approach that harnesses the cytotoxic potential of T-cells to specifically target and eradicate PSMA-expressing prostate cancer cells. PSMA is an ideal target as it is highly expressed on the surface of prostate cancer cells and its expression is further upregulated in advanced, metastatic, and hormone-refractory disease.
Core Mechanism of Action: T-Cell Redirection and Activation
Acapatamab is a bispecific antibody construct that physically links T-cells to tumor cells. This interaction is independent of the T-cell receptor's (TCR) specificity for its cognate major histocompatibility complex (MHC), allowing for a polyclonal T-cell response against the tumor. The core mechanism can be dissected into the following key steps:
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Dual Target Engagement: Acapatamab possesses two distinct single-chain variable fragments (scFv). One scFv binds with high affinity to PSMA on the surface of prostate cancer cells, while the other binds to the CD3 epsilon subunit of the T-cell receptor complex on cytotoxic T-lymphocytes (CTLs).
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Immunological Synapse Formation: The simultaneous binding of acapatamab to both a T-cell and a tumor cell brings the two cells into close proximity, forcing the formation of a cytolytic immunological synapse. This synapse is the critical interface for the delivery of cytotoxic granules from the T-cell to the cancer cell.
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T-Cell Activation and Proliferation: Engagement of the CD3 receptor by acapatamab, in the context of binding to a PSMA-expressing cell, mimics the natural T-cell activation process. This leads to the activation of downstream signaling pathways, resulting in T
Technical Guide: AMG7703, a Selective Allosteric Agonist of Free Fatty Acid Receptor 2 (FFA2)
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Free Fatty Acid Receptor 2 (FFA2), also known as GPR43, is a G protein-coupled receptor (GPCR) that is activated by short-chain fatty acids (SCFAs) like acetate and propionate.[1] As a key sensor of metabolic and microbial activity in the gut, FFA2 has emerged as a promising therapeutic target for metabolic and inflammatory diseases.[2][3] However, the lack of selective ligands has hindered the elucidation of its precise physiological roles. AMG7703 is a potent, selective, and allosteric agonist for FFA2.[1] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and visualizations of its signaling pathways and discovery workflow.
Mechanism of Action
This compound functions as a selective allosteric agonist of FFA2.[1] Unlike endogenous orthosteric agonists (SCFAs) that bind to the primary receptor pocket, allosteric modulators bind to a distinct site. This compound not only directly activates the FFA2 receptor but also positively cooperates with endogenous ligands like acetate to enhance signaling.
FFA2 is known to couple to two distinct G protein families:
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Gαi/o Pathway: Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This mechanism is primarily associated with metabolic regulation, such as the inhibition of lipolysis in adipocytes.
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Gαq/11 Pathway: Activation of this pathway stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and a subsequent increase in intracellular calcium (Ca²⁺) mobilization.
This compound has been shown to potently activate both of these signaling cascades.
Caption: FFA2 receptor signaling activated by this compound.
Quantitative Pharmacological Data
This compound demonstrates high selectivity for FFA2 over the related receptors FFA1 (GPR40) and FFA3 (GPR41). Its potency has been characterized in various in vitro assays across different species.
| Assay Type | Target | Species | Potency Value | Unit |
| Gαi-coupled cAMP Inhibition | FFA2 | Human (hFFA2) | IC₅₀ = 0.7 | µM |
| Gαi-coupled cAMP Inhibition | FFA2 | Mouse (mFFA2) | IC₅₀ = 0.96 | µM |
| Gαq-coupled Aequorin (Ca²⁺) | FFA2 | Human (hFFA2) | EC₅₀ = 0.45 | µM |
| Gαq-coupled Aequorin (Ca²⁺) | FFA2 | Mouse (mFFA2) | EC₅₀ = 1.27 | µM |
| Data sourced from MedchemExpress. |
| Functional Assay | Cell Line | Effect | Concentration Range |
| Lipolysis Inhibition | 3T3L1 Adipocytes | Gαi-dependent inhibition | 1 - 30 µM |
| Calcium Mobilization | CHO cells (hFFA2) | Concentration-dependent stimulation | 0 - 1 µM |
| Data sourced from MedchemExpress. |
Experimental Protocols
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Cell Lines: Chinese Hamster Ovary (CHO) cells were used for receptor signaling assays. 3T3L1 cells were used for adipocyte-specific functional assays.
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Protocol: CHO cells are stably transfected with plasmids encoding for either human FFA2 (hFFA2) or mouse FFA2 (mFFA2). For calcium assays, cells are co-transfected with a plasmid for a photoprotein like aequorin. 3T3L1 pre-adipocytes are cultured and differentiated into mature adipocytes using a standard cocktail of insulin, dexamethasone, and IBMX.
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Objective: To quantify the ability of this compound to activate the Gαi pathway by measuring the inhibition of cAMP production.
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Methodology:
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Cell Plating: Plate FFA2-expressing CHO cells in 96- or 384-well plates and incubate overnight.
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Compound Addition: Pre-incubate cells with varying concentrations of this compound.
-
Stimulation: Add forskolin (an adenylyl cyclase activator) to all wells (except negative controls) to stimulate cAMP production.
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Lysis and Detection: After incubation, lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
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Data Analysis: Plot the percentage of inhibition of the forskolin response against the log concentration of this compound. Calculate the IC₅₀ value using a four-parameter logistic regression.
-
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Objective: To quantify the ability of this compound to activate the Gαq pathway by measuring the release of intracellular calcium.
-
Methodology:
-
Cell Line: Use CHO cells stably co-expressing FFA2 and aequorin.
-
Assay Preparation: Harvest cells and incubate them with coelenterazine, the substrate for aequorin.
-
Compound Addition: Inject varying concentrations of this compound into the wells using a luminometer.
-
Signal Detection: Measure the light emission resulting from aequorin's interaction with Ca²⁺ immediately upon compound addition. The light signal is proportional to the intracellular calcium concentration.
-
Data Analysis: Plot the peak luminescence response against the log concentration of this compound. Calculate the EC₅₀ value using a four-parameter logistic regression.
-
-
Objective: To assess the functional Gαi-mediated response by measuring the inhibition of stimulated lipolysis.
-
Methodology:
-
Cell Culture: Differentiate 3T3L1 cells into mature adipocytes in multi-well plates.
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Pre-incubation: Wash cells and pre-incubate with various concentrations of this compound.
-
Lipolysis Stimulation: Add a β-adrenergic agonist, such as isoproterenol, to stimulate lipolysis.
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Sample Collection: After a 1-2 hour incubation period, collect the cell culture medium.
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Glycerol Measurement: Quantify the amount of glycerol released into the medium using a colorimetric or fluorometric assay kit. Glycerol release is a direct indicator of lipolysis.
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Data Analysis: Calculate the percentage of inhibition of the isoproterenol-stimulated glycerol release for each this compound concentration and determine the potency.
-
Drug Discovery and Evaluation Workflow
The identification and characterization of a selective agonist like this compound typically follows a structured workflow from initial screening to functional validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The free fatty acid receptor 2 (FFA2): Mechanisms of action, biased signaling, and clinical prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Orthosteric Free Fatty Acid Receptor 2 (FFA2) Agonists: IDENTIFICATION OF THE STRUCTURAL AND CHEMICAL REQUIREMENTS FOR SELECTIVE ACTIVATION OF FFA2 VERSUS FFA3 - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Cinacalcet (AMG 073): A Technical Guide
Introduction: Cinacalcet, also known as AMG 073 and marketed under the trade name Sensipar®, is a calcimimetic agent that acts as an allosteric modulator of the calcium-sensing receptor (CaSR).[1][2] It represents a significant therapeutic advancement for the management of secondary hyperparathyroidism in patients with chronic kidney disease on dialysis and for the treatment of hypercalcemia in patients with parathyroid carcinoma.[3][4] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key experimental data for Cinacalcet, tailored for researchers, scientists, and drug development professionals.
Discovery and Preclinical Pharmacology
The discovery of Cinacalcet was driven by the understanding of the pivotal role of the Calcium-Sensing Receptor (CaSR) in maintaining calcium homeostasis.[1] The CaSR, a G protein-coupled receptor (GPCR), regulates the secretion of parathyroid hormone (PTH) in response to changes in extracellular calcium levels. In conditions like secondary hyperparathyroidism, the parathyroid gland becomes less sensitive to calcium, leading to excessive PTH secretion and subsequent bone and mineral disorders.
Amgen scientists embarked on a mission to discover small molecules that could sensitize the CaSR to extracellular calcium, thereby reducing PTH secretion. This led to the identification of a new class of compounds known as calcimimetics. Cinacalcet emerged as a lead candidate from this research, demonstrating potent and selective activity at the CaSR.
Preclinical studies in various animal models, including rats with surgically induced renal failure to mimic secondary hyperparathyroidism, demonstrated that Cinacalcet effectively lowered plasma PTH levels. These studies also showed a concomitant decrease in serum calcium and phosphorus levels. Safety pharmacology studies indicated that Cinacalcet had no significant off-target effects at therapeutic doses.
Quantitative Preclinical Data
The following table summarizes key in vitro and in vivo preclinical data for Cinacalcet.
| Parameter | Value | Species/System | Reference |
| In Vitro Potency | |||
| CaSR Activation (EC₅₀) | 79.4 nM | HEK293T cells expressing human CaSR | N/A |
| In Vivo Efficacy | |||
| PTH Reduction (ED₅₀) | ~3 mg/kg (oral) | Rat | |
| Pharmacokinetics | |||
| Oral Bioavailability | <10% | Rat | |
| Protein Binding | 93-99% | Rat | |
| Elimination Half-life (T₁/₂) | 2-9 hours | Rat |
Mechanism of Action
Cinacalcet exerts its therapeutic effect by acting as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR). Unlike the endogenous ligand, calcium, which binds to the extracellular domain of the CaSR, Cinacalcet binds to a transmembrane site on the receptor. This binding event induces a conformational change in the CaSR, increasing its sensitivity to extracellular calcium ions.
The enhanced sensitivity of the CaSR leads to the activation of intracellular signaling pathways, primarily through the Gαq and Gαi G-protein subunits. Activation of Gαq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). The activation of Gαi inhibits adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. The net effect of this signaling cascade is the inhibition of PTH synthesis and secretion from the parathyroid gland.
Calcium-Sensing Receptor Signaling Pathway
Caption: Signaling pathway of the Calcium-Sensing Receptor (CaSR) activated by calcium and allosterically modulated by Cinacalcet.
Synthesis of Cinacalcet Hydrochloride
Several synthetic routes for Cinacalcet hydrochloride have been reported in the literature. A common and efficient method involves the reductive amination of 3-[3-(trifluoromethyl)phenyl]propanal with (R)-(+)-1-(1-naphthyl)ethylamine. Below is a representative synthetic scheme and a detailed experimental protocol.
Synthetic Scheme
Caption: A representative synthetic route for Cinacalcet hydrochloride via reductive amination.
Experimental Protocol: Synthesis via Reductive Amination
This protocol is a composite of information from various sources describing the synthesis of Cinacalcet.
Step 1: Formation of the Imine Intermediate
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To a solution of 3-[3-(trifluoromethyl)phenyl]propanal (1.0 eq) in a suitable solvent such as dichloromethane or methanol, add (R)-(+)-1-(1-naphthyl)ethylamine (1.0 eq).
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The reaction mixture is stirred at room temperature for 1-2 hours. The formation of the imine intermediate can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Step 2: Reduction of the Imine to Cinacalcet Base
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To the solution containing the imine intermediate, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Upon completion of the reaction, quench with a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with an organic solvent like ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude Cinacalcet base.
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The crude product can be purified by column chromatography on silica gel.
Step 3: Formation of Cinacalcet Hydrochloride
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Dissolve the purified Cinacalcet base in a suitable solvent such as ethyl acetate or diethyl ether.
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Add a solution of hydrochloric acid in the same solvent dropwise with stirring.
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The hydrochloride salt will precipitate out of the solution.
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Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield Cinacalcet hydrochloride as a white to off-white solid.
Key Experimental Assays
Calcium-Sensing Receptor Activation Assay
The functional activity of Cinacalcet is determined by its ability to potentiate the activation of the CaSR in response to calcium. This is often measured using an intracellular calcium flux assay in a cell line stably expressing the human CaSR, such as HEK293 cells.
Protocol: Intracellular Calcium Flux Assay
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Cell Culture: Culture HEK293 cells stably expressing the human CaSR in appropriate media and conditions.
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Cell Plating: Seed the cells into a 96-well or 384-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
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Dye Loading: Wash the cells with a physiological salt solution and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the dark at 37 °C for a specified time (e.g., 30-60 minutes).
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Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of Cinacalcet or a vehicle control to the wells and incubate for a short period.
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Calcium Stimulation and Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system. Measure the baseline fluorescence, then inject a solution of calcium chloride to stimulate the CaSR. Immediately begin recording the fluorescence intensity over time.
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Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration. Plot the peak fluorescence response against the concentration of Cinacalcet to determine the EC₅₀ value.
Clinical Data
Cinacalcet has undergone extensive clinical evaluation in patients with secondary hyperparathyroidism and parathyroid carcinoma. Clinical trials have consistently demonstrated its efficacy in reducing PTH, calcium, and phosphorus levels.
Key Clinical Trial Workflow
References
The Allosteric Modulator AMG7703 and its Interplay with the GPR43 Signaling Axis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptor 43 (GPR43), also known as free fatty acid receptor 2 (FFAR2), has emerged as a compelling therapeutic target for a spectrum of metabolic and inflammatory diseases. Activated by short-chain fatty acids (SCFAs) such as acetate and propionate, GPR43 is a key sensor of gut microbial metabolism, translating these signals into diverse physiological responses. AMG7703, a selective allosteric agonist of GPR43, offers a valuable pharmacological tool to dissect the intricacies of the GPR43 signaling pathway and explore its therapeutic potential. This technical guide provides an in-depth overview of the core signaling pathways associated with GPR43, the pharmacological profile of this compound, and detailed experimental protocols for key in vitro assays.
GPR43 Signaling Pathways: A Multi-faceted Network
GPR43 is a pleiotropic receptor that couples to multiple G-protein families, initiating a cascade of downstream signaling events. The primary signaling arms of GPR43 involve Gαq, Gαi/o, and β-arrestin pathways, leading to a complex and context-dependent cellular response.
Gαq-Mediated Signaling
Upon activation, GPR43 can couple to Gαq proteins, which in turn activate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium concentration triggers a variety of downstream cellular processes.
Gαi/o-Mediated Signaling
Alternatively, GPR43 can couple to Gαi/o proteins. Activation of Gαi/o inhibits the activity of adenylyl cyclase (AC), leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP attenuates the activity of protein kinase A (PKA) and other cAMP-dependent pathways.
β-Arrestin-Mediated Signaling
Following agonist binding and G-protein activation, GPR43 can be phosphorylated by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins (primarily β-arrestin 2) to the receptor. β-arrestin recruitment serves two key functions: it desensitizes G-protein signaling by sterically hindering further G-protein coupling, and it initiates a distinct wave of G-protein-independent signaling. This can include the activation of mitogen-activated protein kinase (MAPK) cascades, such as the extracellular signal-regulated kinase (ERK) pathway, and the inhibition of nuclear factor-kappa B (NF-κB) signaling.[1][2][3]
RhoA-YAP/TAZ Signaling Axis
Recent evidence has also implicated GPR43 in the regulation of the RhoA-YAP/TAZ signaling pathway. Activation of GPR43 can lead to the activation of the small GTPase RhoA, which in turn promotes the dephosphorylation and nuclear translocation of the transcriptional co-activators YAP and TAZ.[3] This pathway is involved in cell proliferation, differentiation, and tissue homeostasis.
Quantitative Data for this compound
This compound is a selective and allosteric agonist for GPR43.[4] Its pharmacological activity has been characterized in various in vitro assays, demonstrating its potency in modulating both Gαq and Gαi/o signaling pathways.
| Compound | Assay Type | Species | Parameter | Value (µM) | Cell Line |
| This compound | Gαq-coupled aequorin inhibition | Human | EC50 | 0.45 | CHO cells stably expressing hFFA2 and aequorin |
| This compound | Gαq-coupled aequorin inhibition | Mouse | EC50 | 1.27 | CHO cells stably expressing mFFA2 and aequorin |
| This compound | Gαi-coupled cAMP inhibition | Human | IC50 | 0.7 | CHO cells |
| This compound | Gαi-coupled cAMP inhibition | Mouse | IC50 | 0.96 | CHO cells |
Table 1: In vitro pharmacological data for this compound at human and mouse GPR43 (FFA2). Data sourced from MedchemExpress product information.
Key Experimental Protocols
The following sections provide detailed methodologies for the key in vitro assays used to characterize the activity of compounds like this compound at the GPR43 receptor.
Gαq Signaling: Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR43 activation.
Principle: Gαq activation leads to the release of intracellular calcium stores. This change in calcium concentration can be detected using calcium-sensitive fluorescent dyes.
Detailed Protocol:
-
Cell Culture:
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Culture Chinese Hamster Ovary (CHO) cells stably expressing human or mouse GPR43 and the photoprotein aequorin in appropriate growth medium.
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Seed cells into 96- or 384-well black, clear-bottom microplates at a density optimized for the assay.
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Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
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Dye Loading (if not using aequorin):
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Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
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Remove the cell culture medium and add the dye-loading buffer to each well.
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Incubate the plate for 1 hour at 37°C, protected from light.
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Compound Preparation and Addition:
-
Prepare serial dilutions of this compound and control compounds in an appropriate assay buffer.
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Using a fluorescent plate reader with an integrated liquid handling system, add the compound solutions to the cell plate.
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Fluorescence Measurement:
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Immediately after compound addition, begin kinetic reading of fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4).
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Record data for a sufficient duration to capture the peak calcium response.
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Data Analysis:
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Determine the peak fluorescence signal for each well.
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Plot the peak fluorescence as a function of compound concentration.
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Fit the data to a four-parameter logistic equation to determine the EC50 value.
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Gαi/o Signaling: cAMP Inhibition Assay
This assay measures the decrease in intracellular cAMP levels following GPR43 activation.
Principle: Gαi/o activation inhibits adenylyl cyclase, leading to reduced cAMP production. This change can be quantified using various methods, including competitive immunoassays or reporter gene assays.
Detailed Protocol:
-
Cell Culture:
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Culture CHO cells stably expressing human or mouse GPR43 in a suitable growth medium.
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Seed cells into a 96- or 384-well microplate at an optimized density.
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Incubate overnight at 37°C and 5% CO2.
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Compound Pre-incubation:
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Prepare serial dilutions of this compound and control compounds in serum-free medium or an appropriate assay buffer.
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Remove the growth medium from the cells and add the compound solutions.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
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Adenylyl Cyclase Stimulation:
-
Prepare a solution of forskolin (a direct activator of adenylyl cyclase) in the assay buffer.
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Add the forskolin solution to all wells except for the negative controls.
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Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
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Cell Lysis and cAMP Detection:
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Lyse the cells according to the protocol of the chosen cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Perform the cAMP detection assay following the manufacturer's instructions.
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Data Analysis:
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Generate a standard curve using known concentrations of cAMP.
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Determine the cAMP concentration in each sample from the standard curve.
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Plot the percentage of inhibition of forskolin-stimulated cAMP production as a function of compound concentration.
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Fit the data to a four-parameter logistic equation to determine the IC50 value.
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β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR43 receptor.
Principle: Upon agonist binding and receptor phosphorylation, β-arrestin translocates from the cytoplasm to the plasma membrane to bind to the receptor. This interaction can be monitored using various techniques, such as enzyme fragment complementation (EFC), bioluminescence resonance energy transfer (BRET), or fluorescence resonance energy transfer (FRET).
Detailed Protocol (using Enzyme Fragment Complementation):
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Cell Line Generation:
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Generate a stable cell line co-expressing GPR43 fused to a small enzyme fragment (e.g., ProLabel™) and β-arrestin 2 fused to the larger enzyme acceptor fragment (e.g., Enzyme Acceptor).
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Cell Culture and Seeding:
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Culture the stable cell line in appropriate growth medium.
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Seed the cells into a white, opaque 96- or 384-well microplate.
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Incubate overnight at 37°C and 5% CO2.
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Compound Addition:
-
Prepare serial dilutions of this compound and control compounds in an appropriate assay buffer.
-
Add the compound solutions to the cell plate.
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Incubate for a specified time (e.g., 60-90 minutes) at 37°C.
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Signal Detection:
-
Prepare the detection reagent containing the enzyme substrate according to the manufacturer's instructions.
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Add the detection reagent to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for signal development.
-
Measure the luminescence signal using a plate reader.
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-
Data Analysis:
-
Plot the luminescence signal as a function of compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
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Conclusion
This compound serves as a potent and selective tool for probing the multifaceted signaling pathways of GPR43. A thorough understanding of its pharmacological profile, coupled with robust and well-defined experimental protocols, is essential for researchers aiming to elucidate the physiological roles of GPR43 and to advance the development of novel therapeutics targeting this receptor. The data and methodologies presented in this guide provide a solid foundation for such endeavors, enabling a more precise and comprehensive investigation of the this compound-GPR43 signaling axis.
References
Role of FFA2 in inflammatory diseases
An In-depth Technical Guide on the Core Role of Free Fatty Acid Receptor 2 (FFA2) in Inflammatory Diseases
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Free Fatty Acid Receptor 2 (FFA2), also known as G protein-coupled receptor 43 (GPR43), has emerged as a critical modulator of inflammatory processes. Activated by short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate—key metabolites produced by gut microbial fermentation of dietary fiber—FFA2 provides a direct molecular link between diet, the microbiome, and host immunity.[1][2] The receptor is highly expressed on a variety of immune cells, particularly neutrophils, where it mediates crucial functions such as chemotaxis and the generation of reactive oxygen species.[1][3] However, its role in inflammation is complex and often appears contradictory, with studies demonstrating both pro- and anti-inflammatory outcomes depending on the disease model and cellular context. This guide provides a comprehensive technical overview of FFA2's signaling mechanisms, its function in key immune cells, its role in specific inflammatory diseases, and the therapeutic potential of modulating its activity.
FFA2 Signaling Mechanisms: A Pleiotropic Hub
FFA2 is a pleiotropic receptor capable of coupling to multiple G protein families, primarily Gαi/o and Gαq/11, as well as engaging β-arrestin pathways. This signaling diversity allows for nuanced and context-specific cellular responses.[4]
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Gαi/o Pathway: The canonical Gαi/o pathway is activated by FFA2 in various immune cells, including neutrophils. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and the subsequent modulation of downstream effectors. This pathway is fundamentally linked to the chemotactic responses of neutrophils towards SCFAs. Pertussis toxin (PTX), a Gαi inhibitor, can suppress these chemotactic effects, confirming the pathway's involvement.
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Gαq/11 Pathway: In addition to Gαi/o, FFA2 can signal through the Gαq/11 pathway. This activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a key signaling event in many cellular activation processes. This pathway is particularly relevant for FFA2-mediated insulin secretion in pancreatic β-cells and GLP-1 release from enteroendocrine cells.
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β-Arrestin Pathway: Beyond G protein-mediated signaling, FFA2 can engage β-arrestins. This interaction is crucial for receptor desensitization and internalization but also initiates distinct, G protein-independent signaling cascades. The FFA2-β-arrestin pathway has been shown to exert anti-inflammatory effects, in part through the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.
Caption: FFA2 couples to Gαi/o and Gαq/11, and recruits β-arrestin.
Role of FFA2 in Immune Cells
FFA2 is predominantly expressed on immune cells, where it plays a pivotal role in orchestrating inflammatory responses.
-
Neutrophils: These are the most abundant leukocytes and express the highest levels of FFA2. FFA2 activation on neutrophils triggers a range of pro-inflammatory functions, including:
-
Chemotaxis: SCFAs act as chemoattractants for neutrophils via FFA2, guiding them to sites of inflammation or bacterial infection.
-
Reactive Oxygen Species (ROS) Production: FFA2 activation can lead to an oxidative burst through the NADPH oxidase system.
-
Degranulation: FFA2 stimulation can induce the release of granular contents. The inflammatory cytokine TNF-α can prime neutrophils, enhancing their subsequent response to FFA2 agonists.
-
-
Monocytes and Macrophages: FFA2 is expressed on monocytes and M2-type macrophages. In adipose tissue macrophages, FFA2 stimulation is linked to the induction of TNF-α, a cytokine involved in tissue homeostasis and inflammation.
-
Dendritic Cells (DCs): Activation of FFA2 on dendritic cells leads to the release of B-cell activating factor (BAFF) and aldehyde dehydrogenase 1 family member A2 (ALDH1A2). These factors promote B-cell differentiation into plasma cells and subsequent production of immunoglobulins IgA and IgG, which are crucial for intestinal immune homeostasis.
-
B-Cells and T-Cells: Recent evidence shows that SCFAs can alleviate rheumatoid arthritis by promoting the differentiation of regulatory B cells (Bregs) in an FFA2-dependent manner. FFA2 activation also supports the expansion of regulatory T cells (Tregs) in the gut.
Caption: FFA2 activation on immune cells triggers diverse functional outcomes.
FFA2 in Inflammatory Disease Models: A Dual Role
The functional consequence of FFA2 activation is highly dependent on the specific inflammatory disease context, leading to apparently conflicting results in preclinical models.
| Disease Model | Key Findings | Interpretation | Citations |
| Inflammatory Bowel Disease (IBD) / Colitis | FFA2-deficient mice show exacerbated or unresolving inflammation in some models. | FFA2 signaling is protective and anti-inflammatory. Agonists may be beneficial. | |
| FFA2-knockout mice exhibit diminished inflammation and reduced neutrophil infiltration in other models. | FFA2 signaling is pro-inflammatory by driving neutrophil recruitment. Antagonists may be beneficial. | ||
| Arthritis | FFA2-deficient mice show exacerbated inflammation in arthritis models. | FFA2 signaling is protective. | |
| SCFA administration improves symptoms in a collagen-induced arthritis model via FFA2 on B-cells. | FFA2 agonists could be therapeutic by promoting regulatory immune responses. | ||
| Asthma | FFA2-deficient mice show exacerbated inflammation in asthma models. | FFA2 signaling is protective. | |
| The FFA2 agonist 4-CMTB suppresses allergic asthma symptoms in mice. | FFA2 agonists have therapeutic potential in allergic airway disease. |
This dichotomy, particularly in IBD, highlights the complexity of FFA2 signaling. The pro-inflammatory role appears linked to acute neutrophil recruitment, while the anti-inflammatory effects may be mediated by β-arrestin pathways, the promotion of regulatory immune cells, and enhancement of gut barrier integrity. This suggests that the therapeutic strategy (agonist vs. antagonist) may depend on the specific disease and the desired immunological outcome.
Quantitative Data on FFA2 Ligands
The development of synthetic ligands has been crucial for dissecting the specific roles of FFA2.
| Compound | Type | Potency / Affinity | Assay / Context | Citations |
| Propionate | Endogenous Agonist | pEC50 ~2.5 (in displacing radiotracer) | Homologous competition binding | |
| Acetate, Propionate, Butyrate | Endogenous Agonists | Acetate ≈ Propionate > Butyrate | Functional activation potency | |
| AMG7703 (S-enantiomer) | Allosteric Agonist | - | Activates Gαi and Gαq pathways | |
| 4-CMTB | Allosteric Agonist | - | Potently activates neutrophils | |
| Compound 17 (Euroscreen) | Antagonist | IC50 = 10 nM | Calcium-based assay | |
| IC50 = 20 nM | GTPγS assay | |||
| pIC50 ~8 | Human FFA2 recombinant cell line | |||
| pIC50 ~6 | Human neutrophils | |||
| GLPG0974 | Antagonist | High affinity for human FFA2, poor for murine FFA2 | Binding assays |
Key Experimental Protocols
Understanding the function of FFA2 relies on a variety of in vitro and in vivo experimental models.
In Vitro Assays
-
Intracellular Calcium Mobilization Assay:
-
Principle: Measures the activation of the Gαq/11 pathway. Cells expressing FFA2 are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Methodology:
-
Culture cells (e.g., HEK293 transfected with FFA2, or primary neutrophils) and load with the fluorescent calcium indicator.
-
Establish a baseline fluorescence reading using a plate reader or microscope.
-
Inject the FFA2 ligand (e.g., propionate, synthetic agonist) and record the change in fluorescence intensity over time.
-
The increase in fluorescence corresponds to a rise in intracellular calcium concentration. Data are often expressed as a ratio of emissions or as a percentage of the response to a maximal stimulus (e.g., ionomycin).
-
-
-
Neutrophil Chemotaxis Assay (Boyden Chamber):
-
Principle: Quantifies the directed migration of neutrophils towards a chemoattractant.
-
Methodology:
-
Isolate primary human or murine neutrophils from whole blood.
-
Use a chemotaxis chamber (e.g., Boyden chamber) consisting of two wells separated by a microporous membrane.
-
Place the chemoattractant (SCFA or synthetic agonist) in the lower well.
-
Add the neutrophil suspension to the upper well.
-
Incubate for a period (e.g., 60-90 minutes) at 37°C to allow cells to migrate through the membrane pores towards the stimulus.
-
Count the number of migrated cells in the lower well or on the underside of the membrane using microscopy and cell counting software.
-
-
In Vivo Disease Models
-
Dextran Sodium Sulfate (DSS)-Induced Colitis:
-
Principle: A widely used model for IBD that induces chemical injury to the colonic epithelium, leading to an acute inflammatory response characterized by weight loss, diarrhea, bloody stools, and neutrophil infiltration.
-
Methodology:
-
Administer DSS (typically 2-5%) in the drinking water of mice (e.g., C57BL/6 wild-type vs. FFA2-knockout) for 5-7 days.
-
Monitor clinical signs daily: body weight, stool consistency, and presence of blood (Disease Activity Index, DAI).
-
At the end of the study, sacrifice the animals and collect colon tissue.
-
Measure colon length (shortening is a sign of inflammation) and assess histopathological damage via H&E staining.
-
Quantify inflammatory markers, such as myeloperoxidase (MPO) activity (an index of neutrophil infiltration) or cytokine expression (e.g., TNF-α, IL-6) in the tissue.
-
-
Caption: A typical workflow for evaluating a novel FFA2 modulator.
Conclusion and Future Directions
FFA2 is a central regulator at the interface of metabolism, immunity, and the gut microbiome. Its pleiotropic signaling capabilities and diverse functions in immune cells underscore its importance in inflammatory diseases. The conflicting data from preclinical models, particularly for IBD, highlight the need for a deeper understanding of its context-dependent signaling. Key questions remain regarding whether FFA2 agonists or antagonists will be therapeutically superior, and for which indications. The development of biased agonists, which preferentially activate one signaling pathway (e.g., Gαi over Gαq, or β-arrestin over G proteins), may offer a path to harnessing the therapeutic benefits of FFA2 activation while avoiding potential pro-inflammatory effects. Furthermore, the use of tissue-specific knockout models will be crucial to delineate the precise roles of FFA2 in intestinal cells versus immune cells. As research progresses, targeting FFA2 holds significant promise for the development of novel therapies for a range of debilitating inflammatory disorders.
References
- 1. Short-chain free fatty acid receptors FFA2/GPR43 and FFA3/GPR41 as new potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Orthosteric Free Fatty Acid Receptor 2 (FFA2) Agonists: IDENTIFICATION OF THE STRUCTURAL AND CHEMICAL REQUIREMENTS FOR SELECTIVE ACTIVATION OF FFA2 VERSUS FFA3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic and inflammatory functions of short-chain fatty acid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
The Role of Free Fatty Acid Receptor 2 (FFA2) in Metabolic Disorders: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Free Fatty Acid Receptor 2 (FFA2), also known as GPR43, has emerged as a critical signaling molecule in the complex interplay between the gut microbiome, host metabolism, and immune function. Activated by short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate—end products of dietary fiber fermentation by gut bacteria—FFA2 is strategically expressed in key metabolic tissues, including pancreatic β-cells, enteroendocrine L-cells, adipocytes, and various immune cells.[1][2][3][4] This expression pattern positions FFA2 as a central regulator of energy homeostasis, glucose metabolism, and inflammation, making it a compelling therapeutic target for metabolic disorders such as obesity and type 2 diabetes.[5] This technical guide provides a comprehensive overview of the current understanding of FFA2's role in metabolic health and disease, with a focus on its signaling mechanisms, physiological functions, and the experimental methodologies used to elucidate its action.
FFA2 Signaling Pathways
FFA2 is a G protein-coupled receptor (GPCR) that exhibits pleiotropic signaling, primarily through two distinct G protein families: Gαq/11 and Gαi/o. The preferential activation of one pathway over the other can be ligand-dependent and cell-type specific, leading to diverse and sometimes opposing physiological outcomes.
Gαq/11 Signaling Pathway
Activation of the Gαq/11 pathway by FFA2 agonists leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is crucial for stimulus-secretion coupling in enteroendocrine L-cells and pancreatic β-cells.
Caption: FFA2 Gαq/11 signaling pathway leading to hormone secretion.
Gαi/o Signaling Pathway
Conversely, the coupling of FFA2 to Gαi/o proteins results in the inhibition of adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This pathway is predominantly associated with the anti-lipolytic effect of FFA2 in adipocytes and has also been implicated in the modulation of immune responses. Some studies suggest that Gαi/o signaling can also influence hormone secretion, sometimes in opposition to the Gαq/11 pathway.
Caption: FFA2 Gαi/o signaling pathway leading to the inhibition of lipolysis.
Role of FFA2 in Key Metabolic Tissues and Processes
Enteroendocrine L-Cells: GLP-1 and PYY Secretion
FFA2 is highly expressed in enteroendocrine L-cells of the colon and plays a significant role in mediating the secretion of the incretin hormone glucagon-like peptide-1 (GLP-1) and the satiety hormone peptide YY (PYY) in response to SCFAs. This effect is primarily driven by the Gαq/11 signaling pathway, leading to increased intracellular calcium and subsequent hormone release. Enhanced GLP-1 secretion improves glucose-stimulated insulin secretion from pancreatic β-cells and promotes satiety, while PYY is a potent anorectic hormone. Studies in Ffar2 knockout mice have demonstrated a significant reduction in SCFA-induced GLP-1 secretion both in vitro and in vivo, leading to impaired glucose tolerance.
Pancreatic β-Cells: Modulation of Insulin Secretion
The role of FFA2 in pancreatic β-cells is complex, with evidence supporting both stimulatory and inhibitory effects on insulin secretion. Activation of the Gαq/11 pathway by FFA2 agonists can potentiate glucose-stimulated insulin secretion (GSIS). Conversely, FFA2 coupling to Gαi/o can inhibit insulin release. The overall effect may depend on the specific SCFA ligand, its concentration, and the metabolic state of the organism. Some studies using global and β-cell-specific Ffar2 knockout mice suggest that FFA2 signaling is necessary for the establishment of normal β-cell mass and for the adaptive β-cell response to insulin resistance. However, other studies have shown that genetic deletion of both FFA2 and FFA3 can lead to greater insulin secretion and improved glucose tolerance in mice on a high-fat diet, suggesting an overall inhibitory role under diabetic conditions.
Adipocytes: Regulation of Lipolysis and Adipogenesis
In white adipose tissue, FFA2 is highly expressed and its activation by SCFAs leads to the inhibition of lipolysis through the Gαi/o pathway. This anti-lipolytic effect can contribute to reduced circulating free fatty acids and improved insulin sensitivity. FFA2 has also been implicated in the regulation of adipogenesis and adipocyte differentiation. However, the precise role of adipose-specific FFA2 in obesity is still under investigation, with conflicting results from different studies using global and adipose-specific knockout mouse models. Some studies suggest that FFA2 deletion in adipocytes protects against diet-induced obesity, while others report the opposite effect.
Immune Cells: Linking Metabolism and Inflammation
FFA2 is expressed on various immune cells, including neutrophils, macrophages, and regulatory T cells, where it modulates inflammatory responses. In the context of metabolic disorders, chronic low-grade inflammation in adipose tissue is a key driver of insulin resistance. FFA2 signaling in adipose-resident macrophages can influence their polarization and cytokine production. The activation of FFA2 has been shown to be essential for the amelioration of certain inflammatory responses, such as in models of colitis. This immunomodulatory function of FFA2 highlights its role at the interface of gut health, immunity, and metabolic regulation.
Quantitative Data on FFA2 Function in Metabolic Disorders
The following tables summarize key quantitative findings from studies investigating the role of FFA2 in metabolic parameters.
| Model System | Intervention | Metabolic Parameter | Observation | Reference |
| Ffar2 knockout mice | High-Fat Diet | Body Fat Mass | Lower body fat mass compared to wild-type mice | |
| Ffar2 knockout mice | Normal Diet | Obesity | Obese on a normal diet with reduced insulin sensitivity | |
| Adipocyte-specific Ffar2 overexpression mice | High-Fat Diet | Body Weight | Lower body weight compared to control mice | |
| Intestine-specific Ffar2 knockout mice | Western Diet | Body Weight | Protected from diet-induced obesity | |
| Adipose-specific Ffar2 knockout mice | Fiber-supplemented Western Diet | Body Weight | Moderately protected from diet-induced weight gain | |
| Ffar2 and Ffar3 double knockout mice | High-Fat Diet | Glucose Tolerance | Profound improvement in glucose tolerance | |
| Ffar2 and Ffar3 double knockout mice | High-Fat Diet | Insulin Secretion | Greater insulin secretion compared to control mice |
| Experimental System | FFA2 Ligand | Measurement | Result | Reference |
| Primary colonic cultures from Ffar2-/- mice | Propionate (1 mmol/L) | GLP-1 Secretion | Response reduced by 70% compared to wild-type | |
| Primary colonic cultures from Ffar2-/- mice | Acetate (1 mmol/L) | GLP-1 Secretion | Response abolished compared to wild-type | |
| Human pseudoislets | 4-CMTB (FFA2 agonist) | Glucose-Stimulated Insulin Secretion (GSIS) | Inhibition of GSIS | |
| Mouse islets | 4-CMTB (10 and 30 µM) | Glucose-Stimulated Insulin Secretion (GSIS) | Increased GSIS | |
| Differentiated 3T3-L1 adipocytes | Phenylacetamide-based FFA2 agonists | Lipolysis | Inhibition of lipolysis |
Detailed Experimental Protocols
In Vitro GLP-1 Secretion Assay from Primary Colonic Crypts
This protocol is adapted from methodologies described in studies investigating SCFA-induced GLP-1 release.
Objective: To measure GLP-1 secretion from isolated primary murine colonic crypts in response to FFA2 agonists.
Materials:
-
Adult C57BL/6 mice
-
Collagenase
-
Physiological saline solution
-
FFA2 agonists (e.g., propionate, acetate)
-
G protein inhibitors (optional, e.g., PTX for Gαi, FR900359 for Gαq)
-
Active GLP-1 ELISA kit
Procedure:
-
Euthanize mice and dissect the colon.
-
Digest the colon with collagenase to isolate colonic crypts.
-
Incubate the isolated crypts overnight.
-
Pre-incubate crypts with G protein inhibitors (if applicable) for the specified duration (e.g., overnight for PTX, 30 minutes for FR900359).
-
Incubate the crypts for two hours in physiological saline containing the FFA2 agonist (e.g., 1 mM propionate).
-
Collect the culture supernatant and lyse the cells to obtain cell lysates.
-
Measure the concentration of active GLP-1 in the supernatant and lysates using a specific ELISA kit.
-
Express the amount of GLP-1 released as a percentage of the total GLP-1 content (supernatant + lysate) and normalize to the baseline secretion per mouse.
In Vivo Glucose Tolerance Test (GTT)
This is a standard procedure to assess glucose homeostasis in mouse models.
Objective: To evaluate the effect of FFA2 modulation (e.g., in knockout mice or after administration of an agonist/antagonist) on glucose clearance.
Materials:
-
Experimental mice (e.g., Ffar2 knockout and wild-type controls)
-
Glucose solution (e.g., 2 g/kg body weight)
-
Glucometer and test strips
Procedure:
-
Fast the mice overnight (approximately 16 hours) with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail snip.
-
Administer a bolus of glucose via intraperitoneal (i.p.) injection.
-
Measure blood glucose levels at specific time points post-injection (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to quantify glucose tolerance.
FFA2 Receptor Activation Assay (ERK1/2 Phosphorylation)
This assay measures the phosphorylation of downstream signaling molecules to quantify receptor activation.
Objective: To determine the activation of FFA2 by a test compound by measuring the phosphorylation of ERK1/2.
Materials:
-
Human peripheral blood neutrophils (PMNLs) or a cell line expressing FFA2
-
FFA2 agonist (test compound or positive control)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies for total ERK1/2 and phosphorylated ERK1/2 (p-ERK1/2)
-
Western blotting or ELISA-based detection system
Procedure:
-
Isolate and prepare PMNLs (106 cells/ml).
-
Treat the cells with either vehicle or the FFA2 agonist for 5 minutes at room temperature.
-
Stop the reaction by adding 4 volumes of ice-cold PBS.
-
Centrifuge the cells and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of the lysates.
-
Analyze the levels of total ERK and p-ERK using Western blotting or a specific ELISA.
-
Quantify the p-ERK/total ERK ratio to determine the extent of receptor activation.
Experimental and Logical Workflows
Caption: General experimental workflow for investigating FFA2 function.
Conclusion and Future Directions
FFA2 stands at a critical nexus of metabolic regulation, integrating signals from the gut microbiome with host physiological responses. Its roles in modulating the secretion of key metabolic hormones, regulating lipid metabolism, and influencing inflammatory processes underscore its potential as a therapeutic target for metabolic diseases. However, the complexity of its signaling, with dual Gαq/11 and Gαi/o coupling, presents both opportunities and challenges for drug development. The conflicting results observed in some knockout studies highlight the need for a deeper understanding of the tissue-specific and context-dependent functions of FFA2.
Future research should focus on:
-
The development of biased agonists that selectively activate either the Gαq/11 or Gαi/o pathway to dissect their specific contributions to metabolic health and to develop more targeted therapeutics.
-
Further elucidation of the role of FFA2 in different cell types within metabolic tissues using advanced techniques such as single-cell transcriptomics.
-
Conducting well-controlled clinical trials with selective FFA2 modulators to translate the promising preclinical findings into human therapies for obesity and type 2 diabetes.
By addressing these key areas, the scientific and medical communities can fully harness the therapeutic potential of targeting FFA2 to combat the growing pandemic of metabolic disorders.
References
- 1. FFA2 and FFA3 in Metabolic Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The free fatty acid receptor 2 (FFA2): Mechanisms of action, biased signaling, and clinical prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic and inflammatory functions of short-chain fatty acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Modulatory Role of AMG7703 on Short-Chain Fatty Acid Signaling: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG7703, also identified as 4-chloro-α-(1-methylethyl)-N-2-thiazolyl-benzeneacetamide (4-CMTB), is a potent and selective allosteric agonist of Free Fatty Acid Receptor 2 (FFA2), a G protein-coupled receptor also known as GPR43.[1][2][3] Endogenously activated by short-chain fatty acids (SCFAs) such as acetate and propionate, FFA2 has emerged as a significant therapeutic target in inflammatory and metabolic diseases.[1][4] this compound provides a valuable pharmacological tool to probe the intricate signaling pathways governed by FFA2 activation. This technical guide delineates the mechanism of action of this compound, its quantitative effects on downstream signaling, and detailed protocols for key experimental assays.
Mechanism of Action: Allosteric Agonism of FFA2
This compound functions as an allosteric agonist, binding to a site on the FFA2 receptor distinct from the orthosteric site where endogenous SCFAs bind. This interaction not only directly activates the receptor but also positively modulates the signaling induced by SCFAs. Upon activation by this compound, FFA2 couples to heterotrimeric G proteins, primarily Gαi and Gαq, to initiate downstream signaling cascades.
The activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, Gαq activation stimulates phospholipase C, leading to an increase in intracellular calcium concentration ([Ca²⁺]i). This dual signaling capacity allows FFA2 to mediate a wide range of cellular responses.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the in vitro activity of this compound on human and mouse FFA2 receptors.
Table 1: In Vitro Potency of this compound
| Assay Type | Receptor | Species | Metric | Value (µM) | Cell Line | Reference |
| Gαi-coupled cAMP Inhibition | FFA2 | Human | IC₅₀ | 0.7 | CHO | |
| FFA2 | Mouse | IC₅₀ | 0.96 | CHO | ||
| Gαq-coupled Aequorin Inhibition | FFA2 | Human | EC₅₀ | 0.45 | CHO | |
| FFA2 | Mouse | EC₅₀ | 1.27 | CHO |
Table 2: Functional Activity of this compound
| Functional Assay | Cell Line | Concentration Range (µM) | Effect | Reference |
| Lipolysis Inhibition | 3T3-L1 adipocytes | 1, 3, 10, 30 | Gαi-dependent inhibition | |
| Calcium Mobilization | CHO-hFFA2-aequorin | 0 - 1 | Concentration-dependent stimulation (in cooperation with acetate) | |
| Receptor Selectivity | CHO cells | 30 | Selective for FFA2 over FFA1 and FFA3 |
Signaling Pathways and Experimental Workflows
FFA2 Signaling Pathway Activated by this compound
Caption: FFA2 signaling cascade initiated by this compound and SCFAs.
Experimental Workflow for In Vitro Characterization of this compound
Caption: Workflow for characterizing this compound's in vitro activity.
Experimental Protocols
In Vitro Assays
1. Cell Culture and Transfection:
-
Chinese Hamster Ovary (CHO) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
For receptor-specific assays, cells are stably transfected with plasmids encoding human or mouse FFA2, FFA1, or FFA3.
-
3T3-L1 pre-adipocytes are cultured and differentiated into mature adipocytes for lipolysis studies.
2. Gαi-Coupled cAMP Inhibition Assay:
-
Transfected CHO cells expressing the target FFA receptor are seeded in multi-well plates.
-
Cells are incubated with varying concentrations of this compound (e.g., 0.041 to 1.11 µM) in the presence of an adenylyl cyclase activator like forskolin.
-
Intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).
-
Data are normalized to controls and IC₅₀ values are calculated using non-linear regression analysis.
3. Gαq-Coupled Calcium Mobilization (Aequorin) Assay:
-
CHO cells stably co-expressing the target FFA receptor and the calcium-sensitive photoprotein aequorin are utilized.
-
Cells are incubated with coelenterazine to reconstitute the active aequorin complex.
-
Varying concentrations of this compound (e.g., 0-1 µM) are added to the cells, often in the presence of a sub-maximal concentration of an orthosteric agonist like acetate to observe positive allosteric modulation.
-
Luminescence, indicative of intracellular calcium release, is measured using a luminometer.
-
EC₅₀ values are determined from the concentration-response curves.
4. Lipolysis Inhibition Assay in 3T3-L1 Adipocytes:
-
Differentiated 3T3-L1 adipocytes are pre-treated with various concentrations of this compound (e.g., 1 to 30 µM).
-
Lipolysis is stimulated using a β-adrenergic agonist such as isoproterenol.
-
The amount of glycerol released into the culture medium, a measure of lipolysis, is quantified using a colorimetric or fluorometric assay kit.
-
The inhibitory effect of this compound on stimulated lipolysis is calculated relative to vehicle-treated controls.
In Vivo Studies
1. Atopic Dermatitis Mouse Model:
-
Atopic dermatitis is induced in mice by repeated topical application of an irritant such as 2,4-dinitrochlorobenzene (DNCB).
-
This compound (formulated for intraperitoneal injection) is administered to a treatment group of mice at a specified dose (e.g., 10 mg/kg).
-
Clinical scores of skin lesions, ear thickness, and serum IgE levels are measured to assess the severity of dermatitis.
-
Histological analysis of skin biopsies is performed to evaluate immune cell infiltration (e.g., mast cells).
-
Cytokine levels (e.g., IL-4, IL-13) in the skin tissue are quantified by ELISA or qPCR to assess the immune response.
Conclusion
This compound is a well-characterized selective allosteric agonist of FFA2, demonstrating potent activity in modulating both Gαi and Gαq signaling pathways. Its utility in both in vitro and in vivo models underscores its importance as a research tool for elucidating the complex biology of short-chain fatty acid signaling. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the therapeutic potential of targeting the FFA2 receptor.
References
Cellular Targets of AMG7703: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMG7703 is a potent and selective allosteric agonist of the Free Fatty Acid Receptor 2 (FFA2), also known as G protein-coupled receptor 43 (GPR43). As a positive allosteric modulator, it enhances the receptor's response to endogenous ligands, primarily short-chain fatty acids (SCFAs) like acetate and propionate. This document provides a comprehensive overview of the cellular targets of this compound, detailing its mechanism of action, the signaling pathways it modulates, and the experimental protocols used to characterize its activity. All quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams.
Primary Cellular Target: Free Fatty Acid Receptor 2 (FFA2/GPR43)
The principal cellular target of this compound is the Free Fatty Acid Receptor 2 (FFA2), a G protein-coupled receptor. This compound binds to an allosteric site on the receptor, distinct from the orthosteric site where endogenous short-chain fatty acids bind. This interaction not only directly activates the receptor but also potentiates the effects of endogenous agonists.
Potency and Efficacy
This compound demonstrates potent activation of both human and murine FFA2. Its activity has been quantified through various in vitro assays, with key metrics summarized in the table below.
| Assay Type | Target | Metric | Value (µM) | Reference |
| Gαi-coupled cAMP Inhibition | Human FFA2 (hFFA2) | IC50 | 0.7 | [1] |
| Gαi-coupled cAMP Inhibition | Murine FFA2 (mFFA2) | IC50 | 0.96 | [1] |
| Gαq-coupled Aequorin Inhibition | Human FFA2 (hFFA2) | EC50 | 0.45 | [1] |
| Gαq-coupled Aequorin Inhibition | Murine FFA2 (mFFA2) | EC50 | 1.27 | [1] |
Selectivity Profile
This compound exhibits high selectivity for FFA2 over other closely related free fatty acid receptors, namely FFA1 (GPR40) and FFA3 (GPR41). This selectivity is crucial for minimizing off-target effects and for dissecting the specific physiological roles of FFA2.
| Receptor | Activity | Concentration (µM) | Cell Line | Reference |
| FFA1 (GPR40) | No significant activity | 30 | Chinese Hamster Ovary (CHO) | [1] |
| FFA3 (GPR41) | No significant activity | 30 | Chinese Hamster Ovary (CHO) |
Signaling Pathways Modulated by this compound
Activation of FFA2 by this compound leads to the engagement of multiple intracellular signaling cascades through the coupling to different G protein subtypes, primarily Gαi and Gαq.
Gαi-Mediated Signaling Pathway
The coupling of FFA2 to Gαi proteins results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is primarily associated with the metabolic effects of FFA2 activation, such as the inhibition of lipolysis in adipocytes.
References
The Allosteric Modulation of Free Fatty Acid Receptor 2 by AMG7703: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the allosteric modulation of Free Fatty Acid Receptor 2 (FFA2), also known as GPR43, by the selective agonist AMG7703. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways to serve as a comprehensive resource for professionals in the field of drug discovery and development.
Introduction to FFA2 and Allosteric Modulation
Free Fatty Acid Receptor 2 (FFA2) is a G protein-coupled receptor (GPCR) that is activated by short-chain fatty acids (SCFAs) such as acetate and propionate, which are produced by the gut microbiota.[1][2] FFA2 is expressed in a variety of tissues, including immune cells, adipose tissue, and the gastrointestinal tract, and plays a crucial role in regulating inflammatory and metabolic processes.[3][4] The receptor is known to couple to both Gαi/o and Gαq/11 signaling pathways, leading to a diverse range of cellular responses.[5] Allosteric modulators are compounds that bind to a site on the receptor distinct from the orthosteric binding site of the endogenous ligand. These modulators can potentiate or inhibit the receptor's response to the endogenous agonist. This compound is a selective allosteric agonist of FFA2, demonstrating the therapeutic potential of targeting this receptor with allosteric ligands.
Quantitative Pharmacology of this compound
This compound has been characterized as a potent and selective allosteric agonist of FFA2. Its activity has been quantified in various in vitro assays, demonstrating its effects on different signaling arms of the receptor.
| Parameter | Species | Assay | Value (μM) | Reference |
| IC50 | Human FFA2 (hFFA2) | Gαi-coupled cAMP inhibition | 0.7 | |
| IC50 | Mouse FFA2 (mFFA2) | Gαi-coupled cAMP inhibition | 0.96 | |
| EC50 | Human FFA2 (hFFA2) | Gαq-coupled aequorin inhibition | 0.45 | |
| EC50 | Mouse FFA2 (mFFA2) | Gαq-coupled aequorin inhibition | 1.27 |
Table 1: In Vitro Potency of this compound on FFA2 Signaling
This compound exhibits selectivity for FFA2 over other related receptors, such as FFA1 (GPR40) and FFA3 (GPR41), at concentrations up to 30 μM in Chinese hamster ovary (CHO) cells. Furthermore, this compound demonstrates a positive cooperative effect with the endogenous FFA2 agonist acetate, enhancing calcium mobilization in a concentration-dependent manner in CHO cells stably expressing human FFA2 and aequorin.
Signaling Pathways of FFA2 Modulation by this compound
FFA2 activation by this compound initiates downstream signaling through two primary G protein pathways: Gαi/o and Gαq/11.
-
Gαi/o Pathway: Activation of the Gαi/o pathway by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This pathway is primarily associated with the anti-lipolytic effects of FFA2 activation in adipocytes.
-
Gαq/11 Pathway: The Gαq/11 pathway, upon activation, stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, a response that can be measured using calcium-sensitive dyes.
Beyond G protein coupling, FFA2 can also signal through β-arrestin recruitment, which can lead to receptor internalization and downstream signaling, including the modulation of the NF-κB pathway.
Caption: FFA2 signaling pathways activated by this compound.
Experimental Protocols
The characterization of this compound's allosteric modulation of FFA2 involves several key in vitro assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand to its receptor. While specific data for this compound binding affinity is not detailed in the provided results, a general protocol for an FFA2 antagonist can be adapted to study allosteric modulation.
Caption: Workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation: Cell membranes from a stable cell line overexpressing FFA2 (e.g., CHO-hFFA2) are prepared by homogenization and centrifugation.
-
Incubation: Membranes are incubated with a known concentration of a radiolabeled FFA2 antagonist (e.g., [3H]GLPG0974) and a range of concentrations of the unlabeled allosteric modulator, this compound. Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the effect of this compound on the binding affinity of the radiolabeled antagonist, which can reveal the nature of the allosteric interaction.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of the Gαq/11 pathway.
Caption: Workflow for a calcium mobilization assay.
Methodology:
-
Cell Culture: CHO cells stably co-expressing human FFA2 and aequorin (or another calcium indicator) are seeded into 96-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which becomes fluorescent upon binding to calcium.
-
Stimulation: The cells are then stimulated with a range of concentrations of this compound. To study positive cooperativity, cells can be co-stimulated with a fixed concentration of acetate.
-
Measurement: The change in fluorescence intensity is measured over time using a fluorescence plate reader, such as a FLIPR (Fluorometric Imaging Plate Reader).
-
Data Analysis: The peak fluorescence response at each concentration is used to generate a dose-response curve and calculate the EC50 value.
ERK Phosphorylation Assay
This assay measures the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream effector of both Gαi/o and Gαq/11 signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Metabolic and inflammatory functions of short-chain fatty acid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The free fatty acid receptor 2 (FFA2): Mechanisms of action, biased signaling, and clinical prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.qub.ac.uk [pure.qub.ac.uk]
- 5. researchgate.net [researchgate.net]
FFA2 receptor expression in different tissues
An In-depth Technical Guide to Free Fatty Acid Receptor 2 (FFA2) Expression
Audience: Researchers, scientists, and drug development professionals.
Introduction
Free Fatty Acid Receptor 2 (FFA2), also known as G protein-coupled receptor 43 (GPR43), is a key metabolic sensor activated by short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate. These SCFAs are primarily produced by the fermentation of dietary fiber by the gut microbiota. FFA2 is implicated in a wide range of physiological processes, including immune responses, metabolic regulation, and gut homeostasis.[1][2][3] Its broad tissue distribution and diverse signaling capabilities make it an attractive therapeutic target for metabolic and inflammatory diseases.[4][5] This guide provides a comprehensive overview of FFA2 expression across various tissues, details the experimental methodologies used for its detection, and visualizes its core signaling pathways.
FFA2 Receptor Expression Profile
FFA2 exhibits a distinct expression pattern, with the highest concentrations found in immune cells, adipose tissue, and the gastrointestinal tract. Its presence in other metabolically active tissues underscores its systemic role in physiology.
Quantitative and Qualitative Expression Data
The following tables summarize the expression of FFA2 across various human and rodent tissues. Data is compiled from studies using techniques such as RT-PCR, Northern blotting, microarray analysis, and immunohistochemistry.
Table 1: FFA2 Expression in Major Tissues and Cell Types
| Tissue/Cell Type | Species | Expression Level | Key References |
| Immune System | |||
| Neutrophils | Human, Mouse | Very High | |
| Monocytes/PBMCs | Human | High | |
| Eosinophils | Human | High | |
| B-Lymphocytes | Human | Detected | |
| Spleen | Human, Mouse | Detected | |
| Bone Marrow | Human | Detected (RPKM 5.6) | |
| Appendix | Human | Detected (RPKM 7.9) | |
| Metabolic Tissues | |||
| White Adipose Tissue (WAT) | Human, Mouse | High | |
| Adipocytes | Human, Mouse | High | |
| Pancreatic Islets (β-cells) | Human, Mouse | Detected | |
| Liver | Human, Mouse | Detected | |
| Skeletal Muscle | Human | Detected | |
| Gastrointestinal (GI) Tract | |||
| Enteroendocrine L-cells | Human, Rat | High | |
| Intestinal Epithelial Cells | Mouse | High | |
| Colon | Human, Rat, Mouse | Detected | |
| Other Tissues | |||
| Heart | Human | Detected | |
| Lungs | Mouse | Detected |
Expression Levels are categorized as Very High, High, or Detected based on qualitative and semi-quantitative descriptions in the literature.
FFA2 Signaling Pathways
FFA2 is a pleiotropic receptor that couples to multiple G protein families, primarily the inhibitory Gαi/o and the Gαq/11 pathways, to elicit diverse cellular responses. It can also signal through β-arrestins.
-
Gαi/o Pathway: Activation of the Gαi/o pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This pathway is sensitive to pertussis toxin and is primarily responsible for the anti-lipolytic effects of SCFAs in adipocytes.
-
Gαq/11 Pathway: Coupling to Gαq/11 activates phospholipase C (PLC), which subsequently leads to an increase in intracellular calcium concentrations ([Ca²⁺]i) and the activation of the mitogen-activated protein kinase (MAPK/ERK) cascade. This pathway mediates SCFA-induced glucagon-like peptide-1 (GLP-1) secretion from intestinal L-cells.
-
β-Arrestin Pathway: FFA2 can also mediate signaling through β-arrestins, which is involved in receptor desensitization, internalization, and potentially distinct downstream effects, including anti-inflammatory responses.
Experimental Protocols for FFA2 Detection
Accurate detection and quantification of FFA2 expression are critical for research and drug development. The following sections outline standard protocols for measuring FFA2 at the mRNA and protein levels.
Quantitative Real-Time PCR (qPCR) for FFA2 mRNA
qPCR is a sensitive method for quantifying FFA2 mRNA expression levels in tissues and cells.
-
RNA Extraction: Isolate total RNA from tissue homogenates or cultured cells using a commercial kit (e.g., TRIzol reagent or RNeasy Kit) according to the manufacturer's instructions. Assess RNA quality and quantity using spectrophotometry (A260/A280 ratio) and gel electrophoresis.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers specific for FFA2, and a suitable SYBR Green or TaqMan master mix. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Thermal Cycling: Perform the qPCR on a real-time PCR system. A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative expression of FFA2 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to a control sample.
Western Blotting for FFA2 Protein
Western blotting allows for the detection and semi-quantitative analysis of total FFA2 protein in cell or tissue lysates.
-
Protein Extraction: Lyse cells or tissues in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the total protein concentration of the lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Blocking: Block non-specific binding sites on the membrane by incubating with 5% non-fat milk or 3% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody: Incubate the membrane with a primary antibody specific to FFA2 (e.g., rabbit anti-FFA2) overnight at 4°C.
-
Secondary Antibody: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
-
Detection: After final washes, apply an enhanced chemiluminescent (ECL) substrate to the membrane and visualize the protein bands using a CCD imager or X-ray film. Analyze band intensity using image analysis software, normalizing to a loading control like β-actin or GAPDH.
Immunohistochemistry (IHC) for FFA2 Localization
IHC is used to visualize the distribution of FFA2 protein within intact tissue sections, providing crucial spatial context.
-
Tissue Preparation: Fix fresh tissue in formalin and embed in paraffin. Cut thin sections (4-10 µm) and mount them on microscope slides.
-
Deparaffinization and Rehydration: Dewax the sections in xylene and rehydrate through a graded series of ethanol solutions.
-
Antigen Retrieval: Perform heat-induced epitope retrieval to unmask the antigen. A common method is to microwave the slides in a 10 mM sodium citrate buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution. Block non-specific antibody binding using a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody targeting FFA2 (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Secondary Antibody and Detection:
-
Wash the slides and apply a biotinylated secondary antibody, followed by an avidin-biotin-enzyme complex (ABC) solution.
-
Develop the signal using a chromogen substrate, such as 3-amino-9-ethylcarbazole (AEC) or diaminobenzidine (DAB), which produces a colored precipitate at the site of the antigen.
-
-
Counterstaining and Mounting: Lightly counterstain the sections with hematoxylin to visualize cell nuclei. Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
Imaging: Examine the slides under a light microscope and capture images for analysis of FFA2 localization and expression intensity.
References
- 1. Short-chain free fatty acid receptors FFA2/GPR43 and FFA3/GPR41 as new potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. The free fatty acid receptor 2 (FFA2): Mechanisms of action, biased signaling, and clinical prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural insights into lipid chain-length selectivity and allosteric regulation of FFA2 - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous Ligands of the FFA2 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the endogenous ligands of the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43. This document details the quantitative data on ligand potency, the intricate signaling pathways activated upon ligand binding, and the detailed experimental protocols used to study these interactions.
Endogenous Ligands of FFA2
The primary endogenous ligands for the FFA2 receptor are short-chain fatty acids (SCFAs), which are carboxylic acids with aliphatic tails of one to six carbons. These are predominantly produced by the gut microbiota through the fermentation of dietary fiber. The most significant of these are acetate, propionate, and butyrate.
Quantitative Data on Ligand Potency
The potency of these endogenous ligands at the human FFA2 receptor varies depending on the specific SCFA and the assay used to measure its activity. The general rank order of potency for FFA2 is acetate ≈ propionate > butyrate > pentanoate > hexanoate.[1][2] Below is a summary of the reported potency values (pEC50 and EC50) for the primary endogenous ligands from various functional assays.
| Ligand | Assay Type | pEC50 | EC50 | Reference |
| Acetate (C2) | Dynamic Mass Redistribution | ~4.5 | ~31.6 µM | [1] |
| GTPγS Binding | - | High µM to low mM | [1] | |
| β-arrestin-2 Recruitment | - | - | - | |
| cAMP Inhibition | - | - | [3] | |
| Propionate (C3) | Dynamic Mass Redistribution | ~4.8 | ~15.8 µM | |
| GTPγS Binding | - | High µM to low mM | ||
| β-arrestin-2 Recruitment | 3.46 ± 0.01 | ~346 µM | ||
| cAMP Inhibition | - | - | ||
| Butyrate (C4) | Dynamic Mass Redistribution | ~4.2 | ~63.1 µM | |
| GTPγS Binding | - | High µM to low mM | ||
| β-arrestin-2 Recruitment | - | - | - | |
| cAMP Inhibition | - | - | - |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency. EC50 values are the concentration of a ligand that gives half-maximal response.
FFA2 Receptor Signaling Pathways
FFA2 is a G protein-coupled receptor (GPCR) that can signal through multiple intracellular pathways, primarily through the Gq/11 and Gi/o families of G proteins, as well as through β-arrestin-mediated pathways. This dual coupling allows for a diverse range of cellular responses depending on the tissue and cellular context.
Gq/11 Signaling Pathway
Activation of the Gq/11 pathway by FFA2 leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This pathway is crucial for processes such as insulin secretion from pancreatic β-cells.
Gi/o Signaling Pathway
The Gi/o pathway, when activated by FFA2, leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This pathway is involved in the inhibition of lipolysis in adipocytes and the chemotaxis of immune cells.
β-Arrestin Signaling Pathway
Upon ligand binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins can be recruited to FFA2. This leads to receptor desensitization and internalization, and can also initiate G protein-independent signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2.
Experimental Protocols
The characterization of endogenous ligand interactions with the FFA2 receptor relies on a variety of in vitro assays. Below are detailed methodologies for key experiments.
Calcium Mobilization Assay
This assay is used to measure the activation of the Gq/11 pathway by monitoring changes in intracellular calcium concentration.
Materials:
-
HEK293 cells stably expressing human FFA2.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (to prevent dye leakage).
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed FFA2-expressing HEK293 cells into microplates and culture overnight to allow for adherence.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer. Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C.
-
Ligand Preparation: Prepare serial dilutions of the SCFAs (acetate, propionate, butyrate) in assay buffer.
-
Measurement: Place the cell plate in the fluorescence plate reader. Establish a stable baseline fluorescence reading for approximately 20 seconds.
-
Ligand Addition: The instrument's automated pipettor adds the SCFA solutions to the wells.
-
Data Acquisition: Continue to measure the fluorescence intensity for at least 60-90 seconds to capture the peak calcium response.
-
Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium. Calculate the EC50 values for each ligand by plotting the peak fluorescence response against the ligand concentration.
Neutrophil Chemotaxis Assay
This assay assesses the ability of FFA2 ligands to induce the directional migration of neutrophils, a process mediated by the Gi/o pathway.
Materials:
-
Isolated human neutrophils.
-
Chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane (typically 3-5 µm pores).
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA).
-
SCFAs (acetate, propionate, butyrate).
-
Staining solution (e.g., Diff-Quik) or a cell viability reagent for quantification.
-
Microscope or plate reader for quantification.
Procedure:
-
Chamber Setup: Add the chemotaxis buffer containing different concentrations of SCFAs to the lower wells of the chemotaxis chamber.
-
Membrane Placement: Place the microporous membrane over the lower wells.
-
Cell Seeding: Add a suspension of isolated neutrophils in chemotaxis buffer to the upper wells.
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 1-2 hours to allow for cell migration.
-
Cell Removal: After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Staining and Quantification: Fix and stain the migrated cells on the underside of the membrane. Count the number of migrated cells in several high-power fields under a microscope. Alternatively, migrated cells can be quantified using a fluorescence- or luminescence-based cell viability assay.
-
Data Analysis: Plot the number of migrated cells against the SCFA concentration to determine the chemotactic response.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) and the number of binding sites (Bmax) of a radiolabeled ligand to the FFA2 receptor. As radiolabeled SCFAs are not commonly available, this assay is often performed in a competition format using a synthetic radiolabeled FFA2 ligand.
Materials:
-
Cell membranes prepared from cells overexpressing FFA2.
-
Radiolabeled FFA2 ligand (e.g., [3H]-labeled synthetic agonist or antagonist).
-
Unlabeled SCFAs.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Reaction Setup: In a series of tubes, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and increasing concentrations of the unlabeled SCFAs. Include tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled ligand).
-
Incubation: Incubate the reactions at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the percentage of specific binding against the concentration of the unlabeled SCFA to generate a competition curve and calculate the IC50. The Ki (inhibition constant) for the SCFA can then be calculated using the Cheng-Prusoff equation.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a calcium mobilization assay to screen for FFA2 agonists.
References
Methodological & Application
Application Notes and Protocols for AMG7703 Cell-Based Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
AMG7703 is a potent and selective allosteric agonist for the free fatty acid receptor 2 (FFA2), also known as G-protein coupled receptor 43 (GPR43).[1] FFA2 is a receptor for short-chain fatty acids (SCFAs) like acetate and propionate, and it plays a significant role in various physiological processes, including inflammatory responses and metabolic regulation.[1] As an allosteric agonist, this compound enhances the receptor's response to its endogenous ligands. These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound, making it a valuable tool for researchers in immunology, metabolism, and drug discovery.
Mechanism of Action
This compound functions as a selective allosteric agonist of FFA2, demonstrating selectivity over other free fatty acid receptors such as FFA1 (GPR40) and FFA3 (GPR41).[1] It uniquely modulates FFA2 signaling through both Gαi and Gαq protein-coupled pathways. The activation of the Gαi pathway by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[1] Concurrently, its engagement with the Gαq pathway stimulates phospholipase C, leading to an increase in intracellular calcium mobilization.[1]
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound on human and mouse FFA2 receptors as reported in Chinese hamster ovary (CHO) cells.
| Target | Assay | Parameter | Potency |
| Human FFA2 (hFFA2) | Gαi-coupled cAMP inhibition | IC50 | 0.7 µM |
| Mouse FFA2 (mFFA2) | Gαi-coupled cAMP inhibition | IC50 | 0.96 µM |
| Human FFA2 (hFFA2) | Gαq-coupled aequorin inhibition | EC50 | 0.45 µM |
| Mouse FFA2 (mFFA2) | Gαq-coupled aequorin inhibition | EC50 | 1.27 µM |
Signaling Pathway Diagram
Caption: this compound allosterically modulates the FFA2 receptor, leading to activation of Gαi and Gαq signaling pathways.
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to stimulate an increase in intracellular calcium concentration ([Ca2+]i) via the Gαq pathway in cells expressing FFA2.
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human FFA2 (CHO-hFFA2).
-
Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Reagents: this compound, a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), Pluronic F-127, Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
Procedure:
-
Cell Culture: Culture CHO-hFFA2 cells in a T75 flask at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells into a black, clear-bottom 96-well plate at a density of 50,000 cells per well and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium from the wells and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Cell Washing: After incubation, gently wash the cells twice with 100 µL of HBSS to remove excess dye.
-
Compound Preparation: Prepare a serial dilution of this compound in HBSS.
-
Assay Measurement:
-
Place the 96-well plate into a fluorescence microplate reader equipped with an automated injection system.
-
Set the reader to measure fluorescence intensity at appropriate excitation and emission wavelengths for Fluo-4 (e.g., Ex/Em = 485/525 nm).
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Inject the this compound dilutions into the wells and continue to record the fluorescence intensity for an additional 2-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Plot the ΔF against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: cAMP Inhibition Assay
This assay determines the ability of this compound to inhibit cAMP production through the Gαi pathway.
Materials:
-
Cell Line: CHO-hFFA2 cells.
-
Culture Medium: As described in Protocol 1.
-
Reagents: this compound, Forskolin, a cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
Procedure:
-
Cell Seeding: Seed CHO-hFFA2 cells in a 96-well plate at a density of 20,000 cells per well and incubate overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in stimulation buffer provided with the cAMP assay kit.
-
Remove the culture medium and add the this compound dilutions to the cells.
-
Incubate for 30 minutes at 37°C.
-
-
Cell Stimulation: Add a fixed concentration of Forskolin (to stimulate cAMP production) to all wells except the negative control and incubate for an additional 30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis:
-
Calculate the percentage of inhibition of Forskolin-stimulated cAMP production for each concentration of this compound.
-
Plot the percentage of inhibition against the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow Diagram
Caption: General workflow for characterizing this compound activity using cell-based assays.
References
Application Notes and Protocols for AMG7703 Treatment in Primary Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG7703 is a selective, allosteric agonist of the Free Fatty Acid Receptor 2 (FFA2), also known as G-protein coupled receptor 43 (GPR43). FFA2 is activated by short-chain fatty acids (SCFAs) such as acetate and propionate, which are metabolites produced by the gut microbiota. This receptor is expressed on various cell types, including immune cells and adipocytes, and is implicated in inflammatory and metabolic processes. As an allosteric agonist, this compound binds to a site on the receptor distinct from the orthosteric site for endogenous ligands, modulating the receptor's activity. These application notes provide a comprehensive guide for the use of this compound in primary cell culture, including detailed protocols, data presentation, and visualization of relevant pathways.
Data Presentation
The following tables summarize the in vitro pharmacological data for this compound, primarily from studies in recombinant cell lines, which can serve as a starting point for dose-ranging studies in primary cells. It is important to note that optimal concentrations for primary cells should be determined empirically.
Table 1: In Vitro Activity of this compound in Recombinant Cell Lines
| Cell Line | Receptor | Assay | Parameter | Value (µM) | Reference |
| CHO | human FFA2 | cAMP Inhibition | IC₅₀ | 0.7 | [1] |
| CHO | mouse FFA2 | cAMP Inhibition | IC₅₀ | 0.96 | [1] |
| CHO | human FFA2 | Aequorin (Ca²⁺ flux) | EC₅₀ | 0.45 | [1] |
| CHO | mouse FFA2 | Aequorin (Ca²⁺ flux) | EC₅₀ | 1.27 | [1] |
| 3T3-L1 Adipocytes | Endogenous | Lipolysis Inhibition | - | 1, 3, 10, 30 | [1] |
Table 2: Recommended Concentration Ranges for this compound in Primary Cell Culture (To be determined empirically)
| Primary Cell Type | Suggested Starting Concentration Range (µM) | Key Readouts |
| Human/Murine Neutrophils | 0.1 - 10 | Chemotaxis, Superoxide Production, Calcium Flux, ERK/p38 Phosphorylation |
| Human/Murine Monocytes | 0.1 - 10 | Cytokine Secretion (e.g., TNF-α, IL-6), Calcium Flux, Akt/ERK/p38 Phosphorylation |
| Human/Murine Dendritic Cells | 0.1 - 10 | Cytokine Secretion (e.g., IL-12, IL-10), Maturation Marker Expression (e.g., CD80, CD86) |
| Human/Murine Adipocytes | 0.1 - 30 | Lipolysis Inhibition, Glucose Uptake, Gene Expression (e.g., Adiponectin, Leptin) |
Signaling Pathways and Experimental Workflows
This compound-Mediated FFA2 Signaling Pathway
Caption: this compound activates FFA2 leading to Gαi and Gαq signaling cascades.
Experimental Workflow for Primary Cell Treatment with this compound
Caption: Workflow for this compound treatment in primary cell culture experiments.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Human Neutrophils
Materials:
-
Ficoll-Paque PLUS
-
Dextran T-500
-
Hanks' Balanced Salt Solution (HBSS) without Ca²⁺/Mg²⁺
-
Red Blood Cell (RBC) Lysis Buffer
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
Procedure:
-
Isolation: a. Collect whole blood in heparinized tubes. b. Layer diluted blood over Ficoll-Paque PLUS and centrifuge to separate peripheral blood mononuclear cells (PBMCs). c. Collect the granulocyte/RBC pellet and resuspend in HBSS. d. Add Dextran T-500 to sediment RBCs. e. Collect the leukocyte-rich supernatant. f. Lyse remaining RBCs with RBC Lysis Buffer. g. Wash the neutrophil pellet with HBSS and resuspend in culture medium.
-
Culture and Treatment: a. Seed neutrophils at a density of 1 x 10⁶ cells/mL in a 96-well plate. b. Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be below 0.1%. c. Add this compound or vehicle control to the cells and incubate at 37°C in a 5% CO₂ incubator for the desired time (e.g., 30 minutes for signaling studies, longer for functional assays).
Protocol 2: Isolation and Culture of Primary Human Monocytes
Materials:
-
Ficoll-Paque PLUS
-
RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Human CD14 MicroBeads
-
MACS columns and separator
-
This compound (stock solution in DMSO)
Procedure:
-
Isolation: a. Isolate PBMCs from whole blood using Ficoll-Paque PLUS density gradient centrifugation. b. Isolate monocytes from the PBMC fraction using positive selection with CD14 MicroBeads according to the manufacturer's protocol.
-
Culture and Treatment: a. Seed monocytes at a density of 5 x 10⁵ cells/mL in a 48-well plate. b. Allow cells to adhere for 2-4 hours. c. Prepare serial dilutions of this compound in culture medium. d. Replace the medium with fresh medium containing this compound or vehicle control and incubate for the desired duration (e.g., 4-24 hours for cytokine analysis).
Protocol 3: Isolation and Culture of Primary Murine Adipocytes
Materials:
-
Collagenase Type I
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
Procedure:
-
Isolation: a. Excise epididymal or subcutaneous fat pads from mice and mince the tissue. b. Digest the tissue with Collagenase Type I in DMEM/F12 at 37°C with shaking for 60-90 minutes. c. Filter the cell suspension through a 100 µm cell strainer to remove undigested tissue. d. Centrifuge to separate the floating mature adipocytes from the stromal vascular fraction pellet. e. Carefully collect the mature adipocyte layer.
-
Culture and Treatment: a. Culture adipocytes in DMEM/F12 with 10% FBS. b. Prepare dilutions of this compound in the culture medium. c. Treat the adipocytes with this compound or vehicle control for the desired time (e.g., 2-4 hours for lipolysis assays).
Key Experimental Assays
-
Calcium Mobilization Assay: Load cells with a calcium-sensitive dye (e.g., Fura-2 AM) and measure the change in intracellular calcium concentration upon stimulation with this compound using a fluorescence plate reader.
-
cAMP Assay: Pre-treat cells with an adenylate cyclase activator (e.g., forskolin) and then stimulate with this compound. Measure the intracellular cAMP levels using a commercially available ELISA or HTRF kit.
-
Chemotaxis Assay: Use a Boyden chamber or a similar migration assay system. Place a chemoattractant (including different concentrations of this compound) in the lower chamber and the primary cells in the upper chamber. Quantify the number of migrated cells after a specific incubation period.
-
Cytokine Release Assay: After treating the cells with this compound, collect the culture supernatant and measure the concentration of secreted cytokines (e.g., TNF-α, IL-6, IL-10) using ELISA or a multiplex bead-based assay.
-
Western Blotting: Analyze the phosphorylation status of key signaling proteins such as ERK, p38, and Akt in cell lysates after a short-term treatment with this compound.
-
Lipolysis Assay: In primary adipocytes, measure the release of glycerol or free fatty acids into the culture medium after treatment with this compound, typically in the presence of a lipolytic agent like isoproterenol.
Disclaimer
The provided protocols and concentration ranges are intended as a starting point for research. It is crucial to optimize the experimental conditions, including cell seeding density, this compound concentration, and incubation time, for each specific primary cell type and experimental question. A vehicle control (e.g., DMSO) should always be included in all experiments.
References
Measuring cAMP Inhibition with the Novel Antagonist AMG7703
Application Notes & Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger crucial in mediating the signal of various G-protein coupled receptors (GPCRs). Agonist activation of Gαs-coupled GPCRs stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels, while activation of Gαi-coupled GPCRs inhibits adenylyl cyclase, causing a decrease in cAMP.[1][2] The modulation of cAMP levels is a key mechanism for regulating a multitude of cellular processes, making it a critical target in drug discovery.[2] AMG7703 is a novel small molecule antagonist designed to modulate GPCR activity. This document provides detailed protocols and application notes for measuring the inhibitory effect of this compound on cAMP production, enabling researchers to characterize its pharmacological profile.
The following protocols are designed for a cell-based assay format and can be adapted for various GPCR targets. The primary method described is a competitive immunoassay, a common and robust method for quantifying intracellular cAMP.
Signaling Pathway Overview
The canonical cAMP signaling pathway involves the activation of a GPCR, which in turn modulates the activity of adenylyl cyclase to either increase or decrease the intracellular concentration of cAMP. This change in cAMP level then influences the activity of downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac).[2][3] this compound is hypothesized to act as an antagonist, blocking the agonist-induced signaling cascade that leads to cAMP production.
References
- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cyclic AMP: Master Regulator of Innate Immune Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclic AMP Analog Blocks Kinase Activation by Stabilizing Inactive Conformation: Conformational Selection Highlights a New Concept in Allosteric Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Adipocyte Lipolysis Assays: A Detailed Protocol Featuring AMG7703
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to utilizing AMG7703, a selective allosteric agonist of the free fatty acid receptor 2 (FFA2/GPR43), in adipocyte lipolysis assays. These application notes and detailed protocols are designed to facilitate the investigation of metabolic regulation and the discovery of novel therapeutic agents targeting lipolysis.
Introduction
Adipocyte lipolysis, the breakdown of stored triglycerides into free fatty acids (FFAs) and glycerol, is a fundamental process in energy homeostasis. Dysregulation of lipolysis is implicated in various metabolic disorders, including obesity, type 2 diabetes, and cardiovascular disease. The free fatty acid receptor 2 (FFA2), a G protein-coupled receptor activated by short-chain fatty acids, has emerged as a key regulator of this process. This compound is a potent and selective allosteric agonist of FFA2, offering a valuable tool to probe the intricacies of FFA2 signaling and its impact on adipocyte metabolism. This document outlines the mechanism of action of this compound, provides a detailed protocol for its use in a 3T3-L1 adipocyte lipolysis assay, and presents quantitative data on its inhibitory effects.
Mechanism of Action: this compound and FFA2 Signaling
This compound functions as a positive allosteric modulator and agonist at the FFA2 receptor. In adipocytes, FFA2 is coupled to an inhibitory G protein (Gαi). Activation of FFA2 by this compound leads to the dissociation of the Gαi subunit, which in turn inhibits the activity of adenylyl cyclase. This inhibition results in decreased intracellular levels of cyclic AMP (cAMP). Since cAMP is a critical second messenger that activates protein kinase A (PKA), which subsequently phosphorylates and activates hormone-sensitive lipase (HSL) and perilipin, the reduction in cAMP levels leads to a potent inhibition of lipolysis. The Gαi-dependent mechanism of this compound can be confirmed by using pertussis toxin, which ADP-ribosylates and inactivates Gαi proteins, thereby abolishing the inhibitory effect of this compound on lipolysis.
Below is a diagram illustrating the signaling pathway of this compound in adipocytes.
Figure 1: Signaling pathway of this compound in adipocytes.
Experimental Protocols
This section provides a detailed protocol for an adipocyte lipolysis assay using the 3T3-L1 cell line to evaluate the inhibitory effect of this compound.
Materials and Reagents
-
Cell Line: 3T3-L1 preadipocytes
-
Culture Media:
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)
-
Differentiation Medium I (DMI): DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
Differentiation Medium II: DMEM with 10% FBS and 10 µg/mL insulin.
-
-
Assay Buffer: Krebs-Ringer bicarbonate buffer (KRBH) containing 2% bovine serum albumin (BSA), pH 7.4.
-
Lipolysis Inducer: Isoproterenol hydrochloride
-
Test Compound: this compound
-
Gαi Inhibitor (Optional): Pertussis Toxin
-
Glycerol Quantification Kit: Commercially available colorimetric or fluorometric assay kit.
-
96-well plates: For cell culture and assay.
Experimental Workflow
The following diagram outlines the key steps in the adipocyte lipolysis assay.
Figure 2: Experimental workflow for the adipocyte lipolysis assay.
Detailed Methodology
1. 3T3-L1 Adipocyte Differentiation:
-
Seed 3T3-L1 preadipocytes in a 96-well plate at a density of 2 x 10^4 cells/well in growth medium.
-
Culture the cells at 37°C in a humidified atmosphere of 5% CO2 until they reach confluence (approximately 2-3 days).
-
Two days post-confluence (Day 0), replace the growth medium with Differentiation Medium I (DMI).
-
On Day 2, replace the DMI with Differentiation Medium II.
-
From Day 4 onwards, replace the medium with fresh Differentiation Medium II every two days.
-
The cells should be fully differentiated into mature adipocytes, characterized by the accumulation of lipid droplets, by Day 8-12.
2. Adipocyte Lipolysis Assay:
-
On the day of the assay, gently wash the differentiated 3T3-L1 adipocytes twice with phosphate-buffered saline (PBS).
-
Aspirate the PBS and add 100 µL of KRBH buffer containing 2% BSA to each well.
-
Prepare serial dilutions of this compound in KRBH buffer. Add the desired concentrations of this compound (e.g., 0, 1, 3, 10, 30 µM) to the respective wells. For the vehicle control, add buffer without the compound.
-
Pre-incubate the plate at 37°C for 30 minutes.
-
To induce lipolysis, add isoproterenol to a final concentration of 1 µM to all wells except the basal control wells.
-
Incubate the plate at 37°C for 2 hours.
-
After incubation, carefully collect the supernatant (assay medium) from each well for the determination of glycerol or FFA concentration.
3. Pertussis Toxin Treatment (Optional):
-
To confirm the involvement of Gαi, pre-treat the differentiated adipocytes with 100 ng/mL pertussis toxin in the culture medium for 18-24 hours before the lipolysis assay.
-
Proceed with the lipolysis assay as described above. The inhibitory effect of this compound should be attenuated or abolished in the presence of pertussis toxin.
4. Quantification of Glycerol Release:
-
Measure the glycerol concentration in the collected supernatants using a commercially available glycerol assay kit, following the manufacturer's instructions.
-
Read the absorbance or fluorescence using a microplate reader.
-
Calculate the glycerol concentration in each sample based on a standard curve generated with known concentrations of glycerol.
Data Presentation
The following tables summarize the expected quantitative data from an adipocyte lipolysis assay with this compound, based on published findings.
Table 1: Effect of this compound on Isoproterenol-Stimulated Glycerol Release in 3T3-L1 Adipocytes
| Treatment | This compound Concentration (µM) | Glycerol Release (µg/mL) (Mean ± SD) | % Inhibition of Stimulated Lipolysis |
| Basal (No Isoproterenol) | 0 | 1.5 ± 0.2 | - |
| Isoproterenol (1 µM) | 0 | 10.0 ± 0.8 | 0% |
| Isoproterenol + this compound | 1 | 7.2 ± 0.6 | 32.9% |
| Isoproterenol + this compound | 3 | 5.1 ± 0.5 | 57.6% |
| Isoproterenol + this compound | 10 | 3.0 ± 0.3 | 82.4% |
| Isoproterenol + this compound | 30 | 1.8 ± 0.2 | 96.5% |
Data are representative and compiled for illustrative purposes based on the described effects of this compound.
Table 2: IC50 Values of this compound for Inhibition of cAMP Accumulation
| Cell Line | Species | IC50 (µM) |
| CHO cells expressing FFA2 | Human | 0.7 |
| CHO cells expressing FFA2 | Mouse | 0.96 |
Data obtained from published literature on the characterization of this compound.
Conclusion
This compound is a powerful research tool for investigating the role of FFA2 in adipocyte lipolysis and overall energy metabolism. The detailed protocol provided herein offers a robust framework for researchers to study the effects of this compound and other potential modulators of lipolysis. The quantitative data presented underscore the potent inhibitory effect of this compound on isoproterenol-stimulated lipolysis in a dose-dependent manner. By utilizing this compound and the described assay, scientists can further elucidate the therapeutic potential of targeting the FFA2 signaling pathway for the treatment of metabolic diseases.
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor In Vivo Pharmacokinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common in vivo pharmacokinetic challenges with small molecule compounds.
Frequently Asked Questions (FAQs)
Q1: My compound shows poor exposure in vivo after oral dosing. What are the potential causes and how can I investigate them?
A1: Poor oral exposure is a common challenge and can stem from several factors. The primary culprits are often poor aqueous solubility and/or rapid first-pass metabolism in the gut wall or liver. To investigate the root cause, a systematic approach is recommended:
-
Assess Physicochemical Properties: Characterize the compound's solubility at different pH values and its lipophilicity (LogP). Poor solubility can limit the amount of drug that dissolves in the gastrointestinal fluids for absorption.[1][2]
-
Evaluate In Vitro Metabolic Stability: Conduct in vitro assays using liver microsomes or hepatocytes to determine the compound's intrinsic clearance.[3][4] High intrinsic clearance suggests rapid metabolism.
-
Conduct a Caco-2 Permeability Assay: This in vitro model helps to assess the intestinal permeability of the compound and identify if it is a substrate for efflux transporters like P-glycoprotein (P-gp).
The results from these initial assessments will guide the strategy for improving in vivo exposure.
Q2: What are the common formulation strategies to improve the oral bioavailability of a poorly soluble compound?
A2: For compounds with solubility-limited absorption, various formulation strategies can be employed to enhance their bioavailability.[5] The choice of strategy often depends on the compound's specific properties.
-
Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, which can improve the dissolution rate.
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can enhance solubility and dissolution.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles (SLN) can improve the solubility and absorption of lipophilic drugs.
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.
-
pH Modification: For ionizable compounds, altering the microenvironment pH using buffered solutions or salt forms can improve solubility.
Q3: My compound is rapidly metabolized. What approaches can I take to reduce its clearance and prolong its half-life in vivo?
A3: High clearance due to rapid metabolism significantly reduces in vivo exposure and duration of action. Several strategies can be employed to mitigate this:
-
Identify Metabolic Hotspots: The first step is to identify the specific site(s) on the molecule that are most susceptible to metabolism. This can be done through metabolite identification studies using liver microsomes or hepatocytes followed by mass spectrometry analysis. In silico models can also predict likely sites of metabolism.
-
Medicinal Chemistry Approaches:
-
Blocking Metabolism: Introduce chemical modifications at or near the metabolic hotspot to sterically hinder enzyme access or replace the labile group with a more stable one. For example, replacing a metabolically susceptible methyl group with a trifluoromethyl group.
-
Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at a site of metabolism can slow down the rate of metabolic reactions (the kinetic isotope effect).
-
-
Prodrug Strategy: A prodrug is an inactive derivative of the active drug that is designed to be converted to the active form in the body. This approach can be used to mask a metabolic liability, improve solubility, or enhance permeability.
Troubleshooting Guides
Issue: Low and Variable Oral Bioavailability
If you are observing low and highly variable oral bioavailability in your in vivo studies, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low and variable oral bioavailability.
Quantitative Data Summary: Comparison of Formulation Strategies
The following table summarizes the potential fold-increase in oral bioavailability observed with different formulation strategies for poorly soluble drugs, based on literature examples.
| Formulation Strategy | Typical Fold-Increase in Bioavailability | Key Advantages | Key Disadvantages |
| Micronization/Nanosizing | 2 to 10-fold | Simple, well-established technique | May not be sufficient for very poorly soluble compounds |
| Amorphous Solid Dispersion | 5 to 50-fold | Significant increase in solubility and dissolution | Potential for recrystallization during storage |
| Lipid-Based (e.g., SEDDS) | 5 to 20-fold | Enhances both solubility and permeability | Can be complex to formulate and manufacture |
| Cyclodextrin Complexation | 2 to 15-fold | Increases aqueous solubility | Limited by the stoichiometry of the complex |
Note: The actual fold-increase is highly compound-dependent.
Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
Objective: To determine the intrinsic clearance (CLint) of a compound in vitro.
Methodology:
-
Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat), a NADPH-regenerating system, and buffer (e.g., phosphate buffer, pH 7.4).
-
Initiation of Reaction: Pre-warm the incubation mixture to 37°C. Add the test compound to initiate the metabolic reaction.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate the protein. The supernatant is collected for analysis.
-
LC-MS/MS Analysis: The concentration of the remaining parent compound is quantified using a validated LC-MS/MS method.
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint).
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2, F%) of a compound in vivo.
Methodology:
-
Animal Model: Use a suitable rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Dosing:
-
Intravenous (IV) Group: Administer the compound as a bolus injection or infusion via a cannulated vein (e.g., tail vein) at a specific dose. This group serves to determine the clearance and volume of distribution.
-
Oral (PO) Group: Administer the compound via oral gavage at a specific dose.
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) from a suitable site (e.g., tail vein, saphenous vein).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate the pharmacokinetic parameters.
-
Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the formula: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
Signaling Pathways and Workflows
Drug Metabolism Pathway in the Liver
The following diagram illustrates the major phases of drug metabolism that occur primarily in the liver, which can contribute to poor in vivo pharmacokinetics.
Caption: Overview of Phase I and Phase II drug metabolism pathways.
Formulation Development Workflow
This diagram outlines a typical workflow for developing a suitable formulation to improve the oral absorption of a poorly soluble compound.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
AMG7703 stability and proper storage conditions
A Guide for Researchers, Scientists, and Drug Development Professionals
This document provides guidance on the stability and proper storage of AMG7703. Due to the limited publicly available stability data for this compound, this guide is based on general best practices for handling small molecule inhibitors.
Summary of Known Storage Conditions
While comprehensive stability data for this compound is not publicly available, the following storage conditions are recommended based on vendor information. Adherence to these guidelines is critical for maintaining the compound's integrity.
| Parameter | Recommendation | Source |
| Storage Temperature | -20°C | Vendor Datasheet |
| Solvent | DMSO (Dimethyl Sulfoxide) | Vendor Datasheet |
| Shipping Condition | Shipped on cool pack | Vendor Information |
Frequently Asked Questions (FAQs)
Q1: How should I store the this compound powder upon receipt?
A1: The this compound powder should be stored at -20°C for long-term stability, as recommended by suppliers.[1][2] For short-term storage, 4°C may be acceptable for up to two years, but always refer to the product-specific documentation.[2]
Q2: What is the best way to prepare a stock solution of this compound?
A2: To prepare a stock solution, allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent moisture condensation. Use anhydrous, high-purity DMSO to dissolve the compound to your desired concentration.[3][4] Ensure the solution is thoroughly mixed by vortexing or sonication.
Q3: How should I store the this compound stock solution in DMSO?
A3: Aliquot the DMSO stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C. DMSO is hygroscopic and can absorb water from the air, which may affect compound stability and the accuracy of your stock concentration over time.
Q4: My this compound solution in DMSO has precipitated after thawing. What should I do?
A4: Precipitation upon thawing can occur if the compound's solubility limit has been exceeded. Before use, warm the vial to room temperature and vortex or sonicate to ensure all material is redissolved. If precipitation persists, preparing a fresh, less concentrated stock solution may be necessary.
Q5: What is the maximum concentration of DMSO my cell-based assay can tolerate?
A5: The tolerance to DMSO varies between cell lines. A final concentration of less than 0.1% DMSO is generally considered safe for most cells. However, many robust cell lines can tolerate up to 0.5%. It is crucial to include a vehicle control (DMSO at the same final concentration without the compound) in your experiments to account for any solvent effects.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound.
| Issue | Possible Cause | Recommended Action |
| Loss of Compound Activity | 1. Degradation: The compound may have degraded due to improper storage (e.g., exposure to light, frequent freeze-thaw cycles, or moisture).2. Precipitation: The compound may have precipitated out of the working solution, lowering its effective concentration. | 1. Verify Storage: Ensure the compound has been stored at the recommended temperature and protected from light. Prepare a fresh stock solution from powder.2. Check for Precipitation: Visually inspect your working solution for any precipitate. If observed, refer to the troubleshooting steps for precipitation.3. Perform a Stability Check: If you continue to suspect degradation, you can perform a simple stability experiment by analyzing the stock solution over time using HPLC. |
| Precipitation in Aqueous Buffer | 1. Low Aqueous Solubility: The compound's solubility in the aqueous buffer is lower than the prepared concentration. | 1. Lower the Final Concentration: Your compound may be exceeding its aqueous solubility limit.2. Optimize Dilution: Instead of diluting the DMSO stock directly into the aqueous buffer, try making intermediate dilutions in DMSO first.3. Adjust pH: The solubility of some compounds is pH-dependent. Consider adjusting the pH of your buffer if your compound has ionizable groups. |
| Color Change in Solution | 1. Oxidation or Degradation: A change in color can indicate that the compound has oxidized or degraded. | 1. Discard the Solution: Do not use a solution that has changed color. Prepare a fresh stock solution.2. Inert Gas Overlay: For long-term storage of sensitive compounds, consider purging the headspace of the vial with an inert gas like argon or nitrogen to prevent oxidation. |
Experimental Protocols
Protocol: Assessment of this compound Stock Solution Stability
This protocol provides a general method to assess the stability of your this compound stock solution over time.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Analytical High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
HPLC-grade solvents for the mobile phase
Procedure:
-
Prepare a Fresh Stock Solution: Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).
-
Initial Analysis (T=0): Immediately after preparation, analyze a sample of the stock solution by HPLC. Record the peak area of the this compound parent compound.
-
Storage: Store the stock solution under your intended storage conditions (e.g., -20°C).
-
Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months), thaw an aliquot of the stock solution, and re-analyze it by HPLC under the same conditions as the initial analysis.
-
Data Analysis: Compare the peak area of the this compound parent compound at each time point to the initial (T=0) peak area. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.
Visualizations
References
Technical Support Center: Investigating Potential Off-target Effects of Maridebart Cafraglutide (AMG 133)
Disclaimer: The following information is for research and informational purposes only. It is not intended as medical advice. The compound "AMG7703" appears to be a typographical error in scientific literature; this document pertains to the investigational drug Maridebart Cafraglutide (AMG 133) .
This technical support guide is designed for researchers, scientists, and drug development professionals to address potential off-target effects of Maridebart Cafraglutide (AMG 133) during preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Maridebart Cafraglutide (AMG 133)?
A1: Maridebart Cafraglutide is a bispecific molecule engineered by conjugating a fully human monoclonal anti-human Glucose-dependent Insulinotropic Polypeptide Receptor (GIPR) antagonist antibody to two Glucagon-Like Peptide-1 (GLP-1) analogue agonist peptides.[1][2][3] Its intended therapeutic effect is achieved through the dual action of GIPR antagonism and GLP-1R agonism.[4]
Q2: Has Maridebart Cafraglutide (AMG 133) been screened for off-target binding?
A2: Publicly available literature, including preclinical studies and clinical trial reports, primarily focuses on the on-target pharmacology of Maridebart Cafraglutide.[1] While comprehensive off-target screening data (e.g., against a broad panel of receptors and kinases) is not detailed in these publications, such studies are a standard part of preclinical safety evaluation for investigational drugs.
Q3: What are the known on-target and potential off-target effects observed in clinical trials?
A3: The most frequently reported adverse events in Phase 1 and 2 clinical trials are considered to be related to the on-target mechanism of GLP-1 receptor agonism. These are primarily gastrointestinal in nature. No unexpected safety signals that would clearly indicate off-target effects have been reported.
Q4: Are there any specific concerns about off-target effects with Maridebart Cafraglutide (AMG 133)?
A4: A concern was previously raised regarding a potential link between the highest dose of Maridebart Cafraglutide (420 mg) and a minor loss of bone mineral density in a Phase 1 study. However, Amgen has stated that they do not see an association between the administration of the drug and changes in bone mineral density. It's worth noting that weight loss itself can be associated with changes in bone density.
Troubleshooting Guide for Unexpected Experimental Results
If you encounter unexpected results in your in-vitro or in-vivo experiments with Maridebart Cafraglutide, this guide may help you troubleshoot potential causes, including distinguishing on-target from potential off-target effects.
| Observed Issue | Potential Cause (On-Target) | Potential Cause (Off-Target) | Recommended Action |
| Unexpected cell signaling changes (e.g., in a cell line not expressing GIPR or GLP-1R) | Exaggerated downstream effects of GLP-1R agonism in sensitive systems. | Interaction with an unknown receptor or signaling protein in your specific cell model. | 1. Confirm the absence of GIPR and GLP-1R expression in your cell line via qPCR or western blot. 2. Perform a dose-response curve to see if the effect is concentration-dependent. 3. Use a selective GLP-1R agonist and a GIPR antagonist separately to see if the effect can be replicated. |
| Unusual physiological responses in animal models not typically associated with GLP-1R agonism or GIPR antagonism. | Species-specific differences in GIPR or GLP-1R expression and function. | The antibody or peptide portion of the molecule is interacting with a different target in your animal model. | 1. Review literature for GIPR and GLP-1R expression patterns in the specific tissues/organs of your animal model. 2. Consider ex-vivo tissue analysis to probe for the unexpected activity. 3. If possible, test the unconjugated antibody and peptide components separately. |
| Inconsistent results between experimental batches. | Variability in experimental conditions (e.g., cell passage number, animal age). | Contamination of the compound or reagents. | 1. Standardize all experimental parameters. 2. Test a new batch of Maridebart Cafraglutide. 3. Ensure all reagents are within their expiration dates and properly stored. |
Data on On-Target Activity and Clinical Observations
Table 1: In-Vitro On-Target Potency of Maridebart Cafraglutide (AMG 133)
| Target | Activity | Species | EC50 / IC50 |
| GLP-1R | Agonist | Human | 24.4 pM |
| GIPR | Antagonist | Human | Fully antagonizes native GIP |
Data extracted from preclinical studies. EC50/IC50 values represent the concentration for 50% of maximal effect/inhibition.
Table 2: Summary of Common Adverse Events from Phase 1 & 2 Clinical Trials
| Adverse Event Category | Specific Events | Severity | Frequency |
| Gastrointestinal | Nausea, Vomiting, Diarrhea, Constipation, Retching | Mild to Moderate | Common, especially with higher doses and without dose escalation. |
| Metabolic | Increased free fatty acids | - | Observed, particularly at the 420 mg dose. |
| Cardiovascular | Minor increases in heart rate | Within normal range | Noted in some participants. |
Experimental Protocols
Protocol 1: Comprehensive Off-Target Binding Assay (Receptor Screening)
Objective: To identify potential off-target binding of Maridebart Cafraglutide to a broad range of human receptors, ion channels, and transporters.
Methodology:
-
Assay Type: Radioligand Binding Assays.
-
Panel: A comprehensive panel of at least 100 targets (e.g., the Eurofins SafetyScreen44 or similar).
-
Test Article: Maridebart Cafraglutide at a high concentration (e.g., 10 µM) for initial screening.
-
Procedure: a. Prepare cell membranes or recombinant proteins expressing the target of interest. b. Incubate the target with a specific radioligand in the presence and absence of Maridebart Cafraglutide. c. After incubation, separate bound from free radioligand by filtration. d. Quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding by Maridebart Cafraglutide. A significant inhibition (typically >50%) warrants further investigation with a full dose-response curve to determine the IC50.
Protocol 2: Kinase Profiling
Objective: To assess the potential inhibitory activity of Maridebart Cafraglutide against a panel of human protein kinases.
Methodology:
-
Assay Type: In-vitro enzymatic assays.
-
Panel: A broad panel of recombinant human kinases (e.g., the Invitrogen KinaseSafenet panel).
-
Test Article: Maridebart Cafraglutide at a concentration of 1-10 µM.
-
Procedure: a. Incubate the kinase, a suitable substrate (e.g., a generic peptide or protein), and ATP (often radiolabeled [γ-³²P]ATP) in the presence and absence of Maridebart Cafraglutide. b. After the reaction, measure the amount of phosphorylated substrate.
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Data Analysis: Calculate the percent inhibition of kinase activity. Significant inhibition should be followed up with IC50 determination.
Visualizations
Signaling Pathways and Mechanism of Action
Caption: Mechanism of action of Maridebart Cafraglutide (AMG 133).
Experimental Workflow for Off-Target Effect Investigation
Caption: Workflow for investigating potential off-target effects.
Logical Relationship of Clinical Observations
Caption: Relationship between mechanism and clinical observations.
References
Technical Support Center: Troubleshooting AMG7703 Dose-Response Variability
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting dose-response variability encountered during experiments with AMG7703. The following guides and frequently asked questions (FAQs) provide insights into potential causes and solutions for inconsistent results.
Frequently Asked Questions (FAQs)
Q1: We are observing a weaker than expected response or a right-shifted dose-response curve for this compound in our cell-based assays. What are the potential causes?
A1: Several factors can contribute to a diminished response to this compound. These can be broadly categorized into issues with the compound itself, the experimental setup, or the biological system.
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Compound Integrity and Handling:
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Improper Storage: this compound is susceptible to degradation if not stored correctly.[1][2] Ensure that the compound is stored as a powder at -20°C for up to 3 years or at 4°C for up to 2 years. In solvent, it should be stored at -80°C for up to 6 months or at -20°C for 1 month.[1] Repeated freeze-thaw cycles should be avoided.[2]
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Solvent Quality: The choice and quality of the solvent are critical. While DMSO is a common solvent, ensure it is of high purity and free of water, as hygroscopic DMSO can impact solubility.[1]
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Precipitation: this compound may precipitate out of solution, especially at higher concentrations. Visually inspect your stock and working solutions for any cloudiness or particulates.
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Assay Conditions:
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Cell Health and Density: Ensure your cells are healthy, within a low passage number, and plated at a consistent density. Over-confluent or unhealthy cells can exhibit altered receptor expression and signaling.
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Serum Concentration: Components in serum can bind to small molecules, reducing their effective concentration. Consider reducing the serum concentration during the treatment period or using a serum-free medium if your cell line permits.
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Vehicle Effects: The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and kept low (ideally below 0.1%) to avoid solvent-induced artifacts.
-
-
Biological Factors:
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FFA2 Receptor (GPR43) Expression: The level of GPR43 expression in your cell line is critical for this compound activity. Verify the expression level of GPR43 in your specific cell model, as it can vary between cell lines and even with passage number.
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Presence of Endogenous Ligands: this compound is an allosteric agonist and its potency can be influenced by the presence of endogenous FFA2 ligands like acetate and propionate. The concentration of these short-chain fatty acids in your cell culture medium can affect the observed dose-response.
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Q2: Our dose-response curve for this compound is showing a steep, almost switch-like behavior, or we are seeing significant effects at very low concentrations. What could be the issue?
A2: A steep or unusually potent dose-response can be indicative of compound aggregation or off-target effects.
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Compound Aggregation: At high concentrations, small molecules can form aggregates that can lead to non-specific inhibition or activation of cellular pathways, often resulting in a steep dose-response curve.
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Troubleshooting:
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Visually inspect the compound in solution for any signs of precipitation.
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Include a non-ionic detergent, such as 0.01% Triton X-100, in your assay buffer to help disrupt potential aggregates.
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Perform a solubility test to determine the maximum soluble concentration of this compound in your specific assay medium.
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-
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Off-Target Effects: While this compound is reported to be selective for FFA2 over FFA1 and FFA3, at higher concentrations, the risk of off-target effects increases. These unintended interactions can produce a biological response that is not mediated by FFA2.
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Troubleshooting:
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Use a structurally unrelated FFA2 agonist to see if it phenocopies the effect of this compound.
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Employ a negative control, such as a structurally similar but inactive analog of this compound, if available.
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Utilize genetic approaches like siRNA or CRISPR/Cas9 to knock down or knock out GPR43. The effect of this compound should be significantly diminished in these cells if it is on-target.
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Q3: We are observing significant well-to-well or day-to-day variability in our this compound dose-response experiments. How can we improve reproducibility?
A3: Inconsistent results are often due to subtle variations in experimental execution. Here are key areas to focus on for improving reproducibility:
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Solution Preparation:
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Prepare fresh working solutions of this compound for each experiment from a validated stock solution to avoid degradation.
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Ensure complete dissolution of the compound by vortexing gently and, if necessary, using sonication as recommended for stock preparation.
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-
Assay Plate and Reader Consistency:
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Be mindful of "edge effects" on microplates. Avoid using the outer wells or ensure proper plate sealing and incubation to minimize evaporation.
-
Use a consistent protocol for cell seeding, treatment, and assay readout.
-
Ensure the microplate reader settings are optimized and consistent for each experiment.
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-
Cell Culture Consistency:
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Maintain a strict cell culture and passaging schedule.
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Regularly test for mycoplasma contamination, as it can significantly alter cellular responses.
-
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound.
| Parameter | Species | Cell Line | Assay | Value (µM) |
| IC50 | Human | CHO (hFFA2) | Gαi-coupled cAMP inhibition | 0.7 |
| IC50 | Mouse | CHO (mFFA2) | Gαi-coupled cAMP inhibition | 0.96 |
| EC50 | Human | CHO (hFFA2) | Gαq-coupled aequorin inhibition | 0.45 |
| EC50 | Mouse | CHO (mFFA2) | Gαq-coupled aequorin inhibition | 1.27 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Materials: this compound powder, high-purity DMSO.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the appropriate amount of this compound powder in DMSO.
-
To aid dissolution, gentle warming and sonication may be used.
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Aliquot the stock solution into small, single-use volumes in amber glass or polypropylene tubes to minimize freeze-thaw cycles and light exposure.
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Store the aliquots at -80°C for long-term storage (up to 6 months).
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Protocol 2: General Cell-Based Assay Workflow for this compound Dose-Response
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Cell Seeding: Plate cells at a predetermined optimal density in a multi-well plate and allow them to adhere and stabilize overnight.
-
Compound Preparation:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Prepare a serial dilution series of this compound in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
-
Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Include a vehicle-only control (medium with the same final concentration of DMSO) and an untreated control.
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-
Incubation: Incubate the cells for the desired treatment duration.
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Assay Readout: Perform the specific assay to measure the biological response of interest (e.g., cAMP accumulation, calcium mobilization, or a downstream functional endpoint like lipolysis).
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Data Analysis:
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Normalize the data to the vehicle control.
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Plot the normalized response against the logarithm of the this compound concentration.
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Fit the data to a four-parameter logistic equation to determine the EC50 or IC50 value.
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Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for this compound.
References
Preventing AMG7703 degradation in experimental setups
Welcome to the technical support center for AMG7703. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental setups and to troubleshoot potential issues related to its stability and activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, allosteric agonist for the free fatty acid receptor 2 (FFA2), which is also known as G-protein coupled receptor 43 (GPR43).[1] As an allosteric agonist, it binds to a site on the receptor that is distinct from the binding site of endogenous ligands, such as short-chain fatty acids (SCFAs).[1] this compound can activate FFA2 independently and also positively modulate the receptor's response to endogenous agonists.[1] Its activation of FFA2 leads to the initiation of downstream signaling through both Gαi and Gαq protein pathways.[1]
Q2: What are the recommended storage and handling conditions for this compound?
A2: To ensure the stability and integrity of this compound, it should be stored as a solid powder in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage, it is best to keep it at -20°C.[2]
Q3: How should I prepare stock and working solutions of this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. For in vivo or certain in vitro applications, a working solution can be prepared by diluting the DMSO stock with an appropriate vehicle, such as corn oil or a solution of 20% SBE-β-CD in saline, to achieve a clear solution. Always ensure the final concentration of DMSO in your experimental system is low enough to not affect the results.
Q4: What are the known signaling pathways activated by this compound?
A4: this compound, by activating the FFA2 receptor, stimulates both Gαi and Gαq signaling cascades. The Gαi pathway typically leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. The Gαq pathway activates phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium concentration ([Ca2+]).
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, with a focus on its potential degradation.
| Issue | Potential Cause | Recommended Action |
| Inconsistent or lower-than-expected activity of this compound in cell-based assays. | Degradation of this compound in aqueous buffer. The amide linkage in this compound may be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. | Prepare fresh working solutions of this compound for each experiment. Avoid prolonged storage of diluted aqueous solutions. If possible, perform a quick activity check of a freshly prepared solution against an older one. |
| Oxidation of the thiazole ring. The sulfur atom in the thiazole ring can be susceptible to oxidation, which would alter the compound's activity. | Avoid exposing solutions to strong oxidizing agents. Store stock solutions under an inert atmosphere (e.g., nitrogen or argon) if long-term stability is a concern. | |
| Photodegradation. Thiazole-containing compounds can be sensitive to light, leading to degradation and loss of activity. | Protect stock and working solutions from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental procedures. | |
| Precipitation of this compound in working solutions. | Poor solubility in aqueous buffers. this compound is a hydrophobic molecule, and precipitation can occur when diluting a DMSO stock solution into an aqueous buffer. | Ensure the final DMSO concentration is sufficient to maintain solubility, but still compatible with your assay. Consider using a carrier like SBE-β-CD in your assay buffer to improve solubility. Visually inspect solutions for any signs of precipitation before use. |
| High background signal or off-target effects. | Compound aggregation. At higher concentrations, hydrophobic compounds can form aggregates that may lead to non-specific effects. | Include appropriate vehicle controls in your experiments. If aggregation is suspected, try lowering the concentration of this compound. The use of a small amount of a non-ionic detergent (e.g., 0.01% Pluronic F-127) in the assay buffer might help prevent aggregation. |
| Variability between experimental replicates. | Inconsistent compound concentration due to adsorption. Hydrophobic compounds can adsorb to plasticware, leading to variations in the actual concentration in the assay wells. | Use low-binding microplates and pipette tips. Pre-wetting pipette tips with the solution before dispensing can also help. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol is designed to intentionally degrade this compound to understand its stability profile and to develop stability-indicating analytical methods.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in a vial and heat at 80°C for 48 hours.
-
Photodegradation: Expose a solution of this compound (in a quartz cuvette) to a UV lamp (254 nm) for 24 hours. A control sample should be wrapped in aluminum foil.
-
Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples by a suitable method like HPLC-UV or LC-MS to identify and quantify any degradation products.
FFA2 Receptor-Mediated Calcium Mobilization Assay
This protocol measures the activation of the Gαq pathway by this compound.
-
Cell Culture: Plate CHO or HEK293 cells stably expressing the human FFA2 receptor in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Assay: Place the plate in a fluorescence plate reader. Add the this compound dilutions to the wells and immediately start monitoring the fluorescence signal (typically at 485 nm excitation and 525 nm emission) over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the this compound concentration to determine the EC50 value.
cAMP Inhibition Assay
This protocol measures the activation of the Gαi pathway by this compound.
-
Cell Culture: Plate FFA2-expressing cells in a suitable multi-well plate and culture overnight.
-
Assay Setup: Wash the cells with assay buffer. Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
Compound Addition: Add serial dilutions of this compound to the cells and incubate for a specified time. Then, add a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) to all wells (except for the negative control) to stimulate cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits), following the manufacturer's protocol.
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Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration to determine the IC50 value for the inhibition of forskolin-stimulated cAMP production.
Visualizations
Logical Troubleshooting Workflow for Inconsistent this compound Activity
FFA2 (GPR43) Signaling Pathway
Forced Degradation Experimental Workflow
References
AMG7703 quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of AMG7703, a selective allosteric agonist of the Free Fatty Acid Receptor 2 (FFA2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that acts as a selective, allosteric agonist for the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43.[1] FFA2 is a G-protein coupled receptor activated by short-chain fatty acids (SCFAs).[1] this compound binds to a site on the receptor distinct from the SCFA binding site, modulating its activity. Its mechanism of action involves the activation of downstream signaling pathways, including both Gαq/11 and Gαi/o pathways, which can influence cellular responses like insulin secretion and inflammatory processes.[2]
Q2: What are the typical specifications for high-quality this compound?
A2: High-purity this compound is crucial for obtaining reliable and reproducible experimental results. The following table summarizes the typical specifications for research-grade this compound.
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white solid powder | Visual Inspection |
| Purity (by HPLC) | ≥98% | High-Performance Liquid Chromatography (HPLC) |
| Identity | Conforms to structure | ¹H NMR, Mass Spectrometry |
| Molecular Formula | C₁₄H₁₅ClN₂OS | - |
| Molecular Weight | 294.80 g/mol | Mass Spectrometry |
| Solubility | Soluble in DMSO | Visual Inspection |
Q3: How should I properly store and handle this compound to ensure its stability?
A3: To maintain the integrity of this compound, it is recommended to store the solid compound at -20°C for long-term storage (months to years) and at 4°C for short-term storage (days to weeks). For solutions in DMSO, it is best to prepare them fresh. If storage is necessary, aliquot the solution and store at -80°C to minimize freeze-thaw cycles. Forced degradation studies on similar small molecules have shown that exposure to harsh acidic, basic, or oxidative conditions can lead to degradation.[3] Therefore, it is important to use high-purity, anhydrous solvents and store the compound protected from light and moisture.
Troubleshooting Guides
This section addresses common issues that may arise during the quality control and experimental use of this compound.
HPLC Purity Assessment Troubleshooting
Problem: Inconsistent retention times in HPLC analysis.
-
Possible Cause 1: Changes in mobile phase composition.
-
Solution: Prepare fresh mobile phase daily and ensure accurate composition. Use high-purity, HPLC-grade solvents.[4]
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-
Possible Cause 2: Fluctuations in column temperature.
-
Solution: Use a column oven to maintain a consistent temperature throughout the analysis.
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-
Possible Cause 3: Column degradation.
-
Solution: If the retention time shift is gradual and accompanied by peak broadening, the column may be degrading. Replace the column with a new one of the same type.
-
Problem: Broad or tailing peaks in the chromatogram.
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Possible Cause 1: Sample overload.
-
Solution: Reduce the concentration of the sample being injected.
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-
Possible Cause 2: Mismatch between injection solvent and mobile phase.
-
Solution: Whenever possible, dissolve the this compound sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
-
Possible Cause 3: Presence of active sites on the stationary phase.
-
Solution: Use a high-quality, end-capped column. Sometimes, adding a small amount of a competing agent like triethylamine to the mobile phase can improve peak shape for basic compounds.
-
Experimental Workflow Troubleshooting
Problem: Low or no observable bioactivity in cell-based assays.
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Possible Cause 1: Compound degradation.
-
Solution: Verify the purity and integrity of your this compound stock using HPLC or LC-MS. Ensure proper storage conditions have been maintained.
-
-
Possible Cause 2: Poor solubility in assay media.
-
Solution: Although soluble in DMSO, this compound may precipitate in aqueous assay buffers. Check for precipitation after diluting the DMSO stock. Consider using a lower final DMSO concentration or including a non-ionic surfactant like Tween-80 if compatible with your assay.
-
-
Possible Cause 3: Issues with the cell line or assay protocol.
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Solution: Confirm that the cells express functional FFA2 receptors. Include a positive control (e.g., a known SCFA agonist like propionate) to validate the assay performance.
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Experimental Protocols
Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of this compound. The specific column and mobile phase conditions may require optimization.
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA), HPLC-grade
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Sample Preparation:
-
Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.
-
Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.1 mg/mL.
3. HPLC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
Time (min) %B 0 30 20 95 25 95 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound by determining the area percentage of the main peak relative to the total area of all peaks.
Protocol 2: Identity Confirmation of this compound by Mass Spectrometry (MS)
This protocol describes the use of Liquid Chromatography-Mass Spectrometry (LC-MS) for confirming the molecular weight of this compound.
1. Materials and Reagents:
-
This compound sample
-
LC-MS grade acetonitrile (ACN)
-
LC-MS grade water
-
Formic acid (FA), LC-MS grade
-
LC-MS system with an electrospray ionization (ESI) source
2. Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 10 µg/mL) in 50:50 acetonitrile/water with 0.1% formic acid.
3. LC-MS Conditions:
-
Use a short C18 column and a rapid gradient to quickly elute the compound into the mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Range: m/z 100-500
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
4. Data Analysis:
-
Examine the mass spectrum for the protonated molecule [M+H]⁺.
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The expected m/z for this compound [M+H]⁺ is approximately 295.07. The observed mass should be within a narrow tolerance (e.g., ± 0.1 Da) of the calculated exact mass.
Visualizations
Caption: Experimental workflow for this compound quality control.
Caption: Simplified FFA2 signaling pathway activated by this compound.
Caption: Troubleshooting logic for failed this compound experiments.
References
- 1. The free fatty acid receptor 2 (FFA2): Mechanisms of action, biased signaling, and clinical prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
Technical Support Center: Understanding the Impact of Serum on AMG7703 Activity In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum on the in vitro activity of AMG7703, a selective allosteric agonist of the free fatty acid receptor 2 (FFA2, also known as GPR43).[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, allosteric agonist of Free Fatty Acid Receptor 2 (FFA2), also known as GPR43.[1] It activates the Gαi-coupled signaling pathway, leading to the inhibition of cAMP production.[1] this compound is utilized in research related to inflammatory and metabolic diseases.[1]
Q2: How can serum affect the in vitro activity of this compound?
A2: Serum contains a complex mixture of proteins, with albumin being the most abundant. Small molecules like this compound can bind to these serum proteins, primarily albumin.[2] This binding sequesters the compound, reducing its free concentration in the assay medium. Consequently, a lower concentration of this compound is available to interact with its target, FFA2, which can lead to a decrease in its apparent potency (a higher IC50 or EC50 value).
Q3: Should I run my in vitro experiments with or without serum?
A3: The decision to include serum in your in vitro assay depends on the experimental goals.
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Biochemical assays: These are typically performed in serum-free conditions to determine the direct inhibitory activity of the compound on its target.
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Cell-based assays: The presence of serum can be more physiologically relevant as it mimics the in vivo environment. However, as mentioned, it can also impact the compound's potency. It is often advisable to initially test the compound in both low-serum and physiological serum concentrations to understand the potential for serum protein binding.
Q4: If I observe a significant shift in the potency of this compound in the presence of serum, what does this indicate?
A4: A significant increase in the IC50 or EC50 value of this compound in the presence of serum strongly suggests that the compound binds to serum proteins. This is a common characteristic of many small molecule drugs and is an important factor to consider when translating in vitro data to in vivo models.
Troubleshooting Guide
Issue 1: The observed potency (EC50) of this compound in my cell-based assay is significantly lower than the reported biochemical EC50.
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Possible Cause: Serum Protein Binding. Components of fetal bovine serum (FBS), particularly albumin, can bind to this compound, reducing the free concentration of the compound available to interact with the FFA2 receptor on the cells. This leads to an apparent decrease in potency.
-
Troubleshooting Steps:
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Reduce Serum Concentration: If your cell line can be maintained for the duration of the assay, perform the experiment in a medium with a lower FBS concentration (e.g., 0.5-2%). Always include a vehicle control with the same reduced serum medium.
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Serum-Free Conditions: For short-term experiments (a few hours), consider performing the drug treatment in a serum-free medium. Be aware that prolonged serum starvation can induce cellular stress and alter signaling pathways.
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Use Serum with a Different Origin: While less common, the protein composition can vary slightly between serum batches and species of origin. Testing a different batch or type of serum may provide additional insights.
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Perform a Serum Shift Assay: Quantify the effect of serum by determining the EC50 of this compound in the presence of varying concentrations of serum (e.g., 0%, 2%, 10%, 50% FBS or purified albumin). This will provide a quantitative measure of the impact of serum protein binding.
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Issue 2: High variability in results between experiments.
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Possible Cause: Inconsistent Serum Concentration or Batch Variation. Variations in the concentration or batch of serum used across experiments can lead to inconsistent results due to differences in protein binding.
-
Troubleshooting Steps:
-
Standardize Serum Usage: Use the same batch of FBS for a set of related experiments to minimize variability.
-
Consistent Serum Concentration: Ensure that the final concentration of serum in the assay medium is consistent across all wells and experiments.
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Optimize Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can contribute to variability. Perform a cell titration experiment to determine the optimal seeding density for a linear and reproducible assay response.
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Standardize Protocols: Ensure all incubation times and other experimental parameters are kept consistent.
-
Data Presentation
Illustrative Data on Serum Impact
The following table provides an illustrative example of how serum concentration can affect the EC50 of a compound like this compound in a cell-based assay. These are not experimentally determined values for this compound but are representative of the general trend observed for small molecule inhibitors.
| Serum Concentration (% FBS) | Illustrative EC50 of this compound (µM) | Fold Shift in EC50 |
| 0 | 0.5 | 1 |
| 2 | 1.2 | 2.4 |
| 10 | 5.8 | 11.6 |
| 50 | 25.3 | 50.6 |
Experimental Protocols
Protocol: Determining the Effect of Serum on this compound Activity in a Cell-Based cAMP Assay
This protocol outlines a method to quantify the impact of serum on the potency of this compound using a cell line endogenously or recombinantly expressing the FFA2 receptor.
Materials:
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Cell line expressing FFA2 (e.g., CHO-K1 cells stably expressing human FFA2)
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Cell culture medium (e.g., DMEM/F12)
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Fetal Bovine Serum (FBS)
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This compound
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Forskolin (or another adenylyl cyclase activator)
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cAMP assay kit (e.g., HTRF, luminescence, or fluorescence-based)
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White, opaque 96-well or 384-well plates suitable for luminescence/HTRF
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Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Culture cells to ~80-90% confluency.
-
Harvest cells and resuspend in serum-free medium.
-
Seed the cells in a white, opaque 96-well plate at a pre-determined optimal density and allow them to attach for 2-4 hours.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in serum-free medium and in medium containing the desired concentrations of FBS (e.g., 2%, 10%, and 50%).
-
-
Compound Treatment:
-
Carefully remove the seeding medium from the cells.
-
Add the prepared this compound dilutions (in different serum concentrations) to the respective wells. Include a vehicle control (medium with the same concentration of DMSO and serum).
-
Incubate for 30 minutes at 37°C.
-
-
Cell Stimulation:
-
Prepare a solution of forskolin in the corresponding assay medium (with and without serum).
-
Add forskolin to all wells to a final concentration that elicits a sub-maximal cAMP response.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the this compound concentration for each serum condition.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value for each serum concentration.
-
Calculate the fold shift in EC50 relative to the serum-free condition.
-
Visualizations
Caption: Simplified signaling pathway of this compound via the FFA2 receptor.
Caption: Experimental workflow for assessing the impact of serum on this compound activity.
Caption: Troubleshooting decision tree for investigating unexpected this compound activity.
References
Validation & Comparative
A Head-to-Head Comparison: The Synthetic Agonist AMG7703 Versus Endogenous Short-Chain Fatty Acids
For researchers, scientists, and drug development professionals, understanding the nuanced differences between synthetic and endogenous modulators of key biological targets is paramount. This guide provides a detailed, data-driven comparison of AMG7703, a synthetic allosteric agonist, and endogenous short-chain fatty acids (SCFAs), the natural ligands for the Free Fatty Acid Receptor 2 (FFAR2), also known as GPR43.
This comparison delves into their respective mechanisms of action, signaling pathways, and potency, supported by quantitative data and detailed experimental protocols. The aim is to offer an objective resource to inform research and development decisions in areas such as inflammation and metabolic diseases.
At a Glance: Key Differences
| Feature | This compound | Endogenous Short-Chain Fatty Acids (SCFAs) |
| Primary Target | FFAR2 (GPR43) | FFAR2 (GPR43), FFAR3 (GPR41), GPR109A, Histone Deacetylases (HDACs) |
| Mechanism of Action | Selective, allosteric agonist of FFAR2 | Direct agonists of GPCRs and inhibitors of HDACs |
| Signaling Pathways | Gαi and Gαq coupled pathways | GPCR-mediated: Gαi, Gαq, and β-arrestin pathways; HDAC inhibition-mediated: Regulation of gene expression |
| Key Downstream Effects | Activation of ERK/MAPK signaling | Activation of ERK/MAPK, modulation of NF-κB signaling, alteration of histone acetylation |
| Selectivity | High selectivity for FFAR2 over FFAR1 and FFAR3 | Varying selectivity for FFAR2 and FFAR3 depending on the specific SCFA |
Mechanism of Action: A Tale of Two Agonists
Endogenous SCFAs—primarily acetate, propionate, and butyrate—are produced by the gut microbiota through the fermentation of dietary fiber.[1][2] They exert their pleiotropic effects through two main mechanisms: activation of G-protein coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs).[3][4] Butyrate is the most potent SCFA in inhibiting HDACs, followed by propionate, while acetate has minimal to no HDAC inhibitory activity.[2]
In contrast, this compound is a synthetic molecule designed as a selective, allosteric agonist for FFAR2. This means it binds to a site on the receptor distinct from the orthosteric site where endogenous SCFAs bind. This allosteric modulation allows this compound to activate FFAR2 independently and also to positively modulate the activity of endogenous ligands.
Figure 1. Comparison of the molecular targets of this compound and endogenous SCFAs.
Signaling Pathways: Divergent and Convergent Routes
Both this compound and SCFAs, upon binding to FFAR2, trigger downstream signaling cascades. FFAR2 is coupled to both Gαi and Gαq G-proteins. Activation of the Gαi pathway leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gαq pathway, on the other hand, activates phospholipase C (PLC), leading to an increase in intracellular calcium concentration ([Ca2+]). Both pathways can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, including extracellular signal-regulated kinase (ERK1/2).
SCFAs, through their HDAC inhibitory activity (primarily butyrate and propionate), can also influence gene expression by increasing histone acetylation, leading to a more open chromatin structure and altered transcription of target genes. This represents a distinct signaling mechanism not shared by this compound.
Figure 2. Signaling pathways of this compound and endogenous SCFAs.
Potency and Selectivity: A Quantitative Comparison
The potency of this compound and endogenous SCFAs at FFAR2 has been quantified in various in vitro assays.
| Compound | Assay Type | Species | Potency (EC50/IC50) | Reference |
| This compound | Gαi-coupled cAMP inhibition | Human | IC50: 0.7 µM | |
| Gαi-coupled cAMP inhibition | Mouse | IC50: 0.96 µM | ||
| Gαq-coupled aequorin inhibition | Human | EC50: 0.45 µM | ||
| Gαq-coupled aequorin inhibition | Mouse | EC50: 1.27 µM | ||
| Acetate | FFAR2 activation | Human | EC50: 250-500 µM | |
| Propionate | FFAR2 activation | Human | EC50: 250-500 µM | |
| Butyrate | FFAR2 activation | Human | Lower potency than acetate and propionate | |
| Butyrate | HDAC Inhibition (nuclear extract) | Human | IC50: 0.09 mM (90 µM) | |
| Propionate | HDAC Inhibition (nuclear extract) | Human | Less potent than butyrate |
This compound demonstrates significantly higher potency for FFAR2 in the sub-micromolar to low micromolar range compared to the endogenous SCFAs, which typically require high micromolar to millimolar concentrations for receptor activation. Furthermore, this compound exhibits selectivity for FFAR2 over other related receptors like FFAR1 and FFAR3.
Experimental Protocols
cAMP Inhibition Assay (for Gαi activation)
This protocol is a general guideline for measuring the inhibition of cAMP production following the activation of a Gαi-coupled receptor like FFAR2.
Figure 3. Workflow for a cAMP inhibition assay.
-
Cell Culture: Cells stably or transiently expressing the FFAR2 receptor (e.g., CHO or HEK293 cells) are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96- or 384-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or SCFAs.
-
Forskolin Stimulation: Forskolin, an adenylyl cyclase activator, is added to all wells (except for the negative control) to stimulate cAMP production.
-
Cell Lysis and cAMP Measurement: After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The reduction in cAMP levels in the presence of the agonist is used to calculate the IC50 value, which represents the concentration of the agonist required to inhibit 50% of the forskolin-stimulated cAMP production.
Calcium Mobilization Assay (for Gαq activation)
This protocol outlines the measurement of intracellular calcium mobilization following the activation of a Gαq-coupled receptor.
-
Cell Culture and Seeding: Similar to the cAMP assay, cells expressing FFAR2 are seeded in black-walled, clear-bottom microplates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which exhibits increased fluorescence upon binding to calcium.
-
Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR), and baseline fluorescence is measured. Varying concentrations of this compound or SCFAs are then added to the wells.
-
Fluorescence Measurement: The change in fluorescence intensity is monitored in real-time. An increase in fluorescence indicates a rise in intracellular calcium concentration.
-
Data Analysis: The peak fluorescence response is used to generate dose-response curves and calculate the EC50 value, the concentration of the agonist that elicits 50% of the maximal response.
Histone Deacetylase (HDAC) Inhibition Assay
This assay measures the ability of a compound to inhibit HDAC activity.
-
Nuclear Extract Preparation: Nuclear extracts are prepared from a suitable cell line (e.g., HeLa or HT-29).
-
Assay Reaction: The nuclear extract is incubated with a fluorogenic HDAC substrate and varying concentrations of the test compound (e.g., butyrate, propionate).
-
Development: A developer solution containing a protease is added to cleave the deacetylated substrate, releasing a fluorescent product.
-
Fluorescence Measurement: The fluorescence is measured using a microplate reader.
-
Data Analysis: The inhibition of HDAC activity is calculated relative to a control without the inhibitor, and the IC50 value is determined.
Conclusion
This compound and endogenous SCFAs represent two distinct approaches to modulating FFAR2 activity. This compound offers high potency and selectivity for FFAR2, acting as an allosteric agonist. This makes it a valuable tool for dissecting the specific roles of FFAR2 signaling in various physiological and pathological processes.
Endogenous SCFAs, while having lower potency at FFAR2, possess a broader spectrum of activity, engaging multiple GPCRs and, in the case of butyrate and propionate, directly influencing gene expression through HDAC inhibition. This multi-target engagement may contribute to their wide-ranging physiological effects but also complicates the attribution of specific effects to a single receptor or pathway.
The choice between utilizing a selective synthetic agonist like this compound and studying the effects of endogenous SCFAs will depend on the specific research question. For targeted validation of FFAR2 as a therapeutic target, this compound provides a more precise tool. For understanding the complex interplay between diet, the gut microbiome, and host physiology, the study of endogenous SCFAs remains indispensable. This guide provides the foundational data and methodologies to aid researchers in making these informed decisions.
References
- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for FFA2 Activation Beyond AMG7703
For researchers, scientists, and drug development professionals seeking to activate the Free Fatty Acid Receptor 2 (FFA2), this guide provides a comprehensive comparison of alternatives to the allosteric agonist AMG7703. This document outlines the performance of various FFA2 activators, supported by experimental data, and includes detailed methodologies for key validation assays.
Free Fatty Acid Receptor 2 (FFA2), also known as GPR43, is a G protein-coupled receptor (GPCR) that has emerged as a promising therapeutic target for a range of conditions, including metabolic and inflammatory diseases. Activated by short-chain fatty acids (SCFAs) such as acetate and propionate, FFA2 signaling is complex, involving coupling to both Gαi/o and Gαq/11 pathways, as well as β-arrestin recruitment. While this compound is a known selective allosteric agonist of FFA2, its utility can be limited by factors such as low solubility and challenging pharmacokinetics. This guide explores a panel of alternative FFA2 agonists, detailing their mechanisms of action and providing the necessary data and protocols for their evaluation.
Comparative Agonist Performance at FFA2
The landscape of FFA2 agonists extends beyond allosteric modulators like this compound to include orthosteric agonists that bind to the same site as endogenous SCFAs, and biased agonists that preferentially activate specific downstream signaling pathways. The following table summarizes the potency and efficacy of key FFA2 agonists across different signaling cascades.
| Compound | Class | Gαi/o Activation (pEC50) | Gαq/11 Activation (pEC50) | β-arrestin 2 Recruitment (pEC50) | Notes |
| Propionate (C3) | Endogenous Orthosteric Agonist | ~4.0 - 4.3 | ~3.5 - 4.2 | ~5.4 | Endogenous reference compound. |
| This compound | Allosteric Agonist | Active | Active | - | Phenylacetamide derivative; suffers from low solubility. |
| 4-CMTB | Allosteric Agonist | ~6.4 | ~5.6 | Partial Agonist | Prototypical synthetic allosteric agonist. |
| TUG-1375 | Orthosteric Agonist | ~7.1 | - | ~6.1 | Potent and selective orthosteric agonist. |
| Compound 1 (Cpd 1) | Orthosteric Agonist | ~7.1 | ~6.7 | ~6.5 | Potent and selective orthosteric agonist. |
| AZ1729 | Biased Allosteric Agonist | ~6.9 - 7.2 | Inactive | Partial Agonist | Shows strong bias towards the Gαi pathway. |
| Cat-compound 187 | Allosteric Agonist | ~7.8 | ~7.8 | Partial Agonist | Potent allosteric agonist. |
Signaling Pathways and Experimental Workflow
To aid in the experimental design and interpretation of results, the following diagrams illustrate the key signaling pathways of FFA2 and a typical workflow for evaluating novel agonists.
Caption: FFA2 Signaling Pathways.
Caption: FFA2 Agonist Evaluation Workflow.
Detailed Experimental Protocols
Reproducibility is paramount in research. The following sections provide detailed protocols for the key functional assays used to characterize FFA2 agonists.
Calcium Mobilization Assay (Gαq/11 Pathway)
This assay measures the increase in intracellular calcium concentration following the activation of the Gαq/11 pathway by an FFA2 agonist.[1][2][3][4][5]
Materials:
-
HEK293 or CHO cells stably expressing human FFA2.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5).
-
Probenecid (optional, to prevent dye extrusion).
-
Test compounds and reference agonist (e.g., propionate).
-
96- or 384-well black, clear-bottom assay plates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the FFA2-expressing cells into the assay plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: The next day, remove the growth medium and add the fluorescent calcium dye loading solution (prepared according to the manufacturer's instructions, with or without probenecid) to each well.
-
Incubation: Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature to allow for de-esterification of the dye.
-
Compound Preparation: During the incubation, prepare a plate containing the test compounds and reference agonist at various concentrations in assay buffer.
-
Measurement: Place the cell plate into the fluorescence plate reader. Set the instrument to record fluorescence intensity over time. After establishing a stable baseline, the instrument's injector will add the compounds from the compound plate to the cell plate.
-
Data Analysis: The increase in fluorescence intensity upon compound addition is proportional to the intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the agonist concentration to generate dose-response curves and determine pEC50 and Emax values.
GTPγS Binding Assay (Gαi/o Pathway)
This assay measures the activation of Gαi/o proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.
Materials:
-
Membranes prepared from cells expressing FFA2.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
[³⁵S]GTPγS.
-
GDP.
-
Test compounds and reference agonist.
-
Scintillation vials and scintillation fluid.
-
Glass fiber filter mats and a cell harvester.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the cell membranes, GDP, and the test compound or reference agonist in assay buffer.
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the reaction mixture at 30°C for 60 minutes with gentle agitation.
-
Termination of Reaction: Stop the reaction by rapid filtration through glass fiber filter mats using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specific binding.
-
Quantification: Place the filter mats into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding (determined in the presence of excess unlabeled GTPγS) from all measurements. Plot the specific binding against the logarithm of the agonist concentration to determine pEC50 and Emax values.
β-arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated FFA2 receptor, a key event in receptor desensitization and G protein-independent signaling. A common method is the PathHunter® β-arrestin assay.
Materials:
-
A cell line engineered to co-express a ProLink (PK)-tagged FFA2 and an Enzyme Acceptor (EA)-tagged β-arrestin (e.g., from DiscoverX).
-
Cell plating medium.
-
Test compounds and reference agonist.
-
PathHunter Detection Reagents.
-
White, solid-bottom assay plates.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the engineered cells into the white-walled assay plates and incubate overnight.
-
Compound Addition: Add the test compounds or reference agonist at various concentrations to the cells.
-
Incubation: Incubate the plate at 37°C for 90 minutes to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the PathHunter detection reagents according to the manufacturer's protocol and incubate at room temperature for 60 minutes. The complementation of the enzyme fragments (PK and EA) upon β-arrestin recruitment generates a luminescent signal.
-
Measurement: Read the luminescence signal using a plate-based luminometer.
-
Data Analysis: Plot the luminescence intensity against the logarithm of the agonist concentration to generate dose-response curves and calculate pEC50 and Emax values.
Conclusion
The activation of FFA2 presents a compelling therapeutic strategy for a variety of diseases. While this compound has been a valuable tool compound, a growing arsenal of alternative agonists with diverse mechanisms of action offers researchers a broader toolkit to dissect FFA2 pharmacology and physiology. The selection of an appropriate agonist will depend on the specific research question, with considerations for orthosteric versus allosteric binding, and the desired downstream signaling profile. The data and protocols provided in this guide are intended to facilitate the informed selection and rigorous evaluation of FFA2 activators, ultimately accelerating the development of novel therapeutics targeting this important receptor.
References
- 1. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 2. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 3. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 4. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
AMG7703: A Potent and Selective Allosteric Agonist for FFA2 with Minimal GPCR Cross-Reactivity
For researchers, scientists, and drug development professionals, AMG7703 emerges as a highly selective tool for probing the function of the Free Fatty Acid Receptor 2 (FFA2), also known as G-protein coupled receptor 43 (GPR43). Experimental data demonstrates its potent and specific activation of FFA2 with negligible interaction with a broad panel of other G-protein coupled receptors (GPCRs), making it a valuable asset for targeted therapeutic development.
This compound, also identified as (S)-4CMTB and Phenylacetamide 1, functions as an allosteric agonist of FFA2, a receptor implicated in inflammatory and metabolic diseases.[1][2] Its selectivity is a critical attribute, ensuring that observed biological effects can be confidently attributed to the modulation of FFA2. This guide provides a comparative analysis of this compound's activity, supported by available experimental data and detailed methodologies for assessing its cross-reactivity profile.
Comparative Selectivity Profile of this compound
The selectivity of this compound has been demonstrated through its lack of activity against a panel of other GPCRs at a concentration of 30 µM. This concentration is significantly higher than its effective concentrations on its primary target, FFA2, highlighting a wide therapeutic window and minimal potential for off-target effects mediated by these receptors.
| Target GPCR | This compound Activity (at 30 µM) | Primary Signaling Pathway |
| FFA2 (GPR43) | Agonist | Gαi, Gαq |
| FFA1 (GPR40) | Inactive | Gαq |
| FFA3 (GPR41) | Inactive | Gαi |
| GPR109A | Inactive | Gαi |
| Growth Hormone Secretagogue Receptor (GHSR) | Inactive | Gαq |
| Endothelin Type B Receptor (ETB) | Inactive | Gαq |
| C-C Motif Chemokine Receptor 2 (CCR2) | Inactive | Gαi |
| C-X-C Motif Chemokine Receptor 3 (CXCR3) | Inactive | Gαi |
| C-X-C Motif Chemokine Receptor 4 (CXCR4) | Inactive | Gαi |
| C-C Motif Chemokine Receptor 7 (CCR7) | Inactive | Gαi |
Potency at Primary Target: FFA2 (GPR43)
This compound demonstrates potent agonistic activity at both human and mouse FFA2, activating both Gαi and Gαq signaling pathways.
| Assay Type | Species | Value |
| cAMP Inhibition (IC50) | Human | 0.7 µM |
| cAMP Inhibition (IC50) | Mouse | 0.96 µM |
| Aequorin Inhibition (EC50) | Human | 0.45 µM |
| Aequorin Inhibition (EC50) | Mouse | 1.27 µM |
Experimental Protocols
To ensure the accurate assessment of this compound's cross-reactivity and primary target engagement, the following experimental protocols are provided as a comprehensive guide.
GPCR Cross-Reactivity Screening
A general workflow for assessing the selectivity of a compound like this compound against a panel of GPCRs typically involves cell-based functional assays tailored to the primary signaling pathway of each receptor.
Caption: Workflow for GPCR cross-reactivity screening.
1. Cell Culture and Transfection:
-
Maintain mammalian cell lines (e.g., HEK293, CHO) in appropriate culture medium.
-
Transiently or stably transfect cells with the cDNA encoding the human ortholog of each GPCR in the screening panel. For GPCRs not endogenously coupled to a readily measurable second messenger, co-transfection with a promiscuous G-protein (e.g., Gα16) can be employed to couple the receptor to the calcium mobilization pathway.
2. Functional Assays:
-
For Gαi-coupled receptors (e.g., FFA3, CCR2, CXCR3, CXCR4, CCR7):
-
cAMP Inhibition Assay:
-
Plate the transfected cells in a 96- or 384-well plate.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate adenylyl cyclase with forskolin to induce a measurable level of cAMP.
-
Concurrently, treat cells with varying concentrations of this compound (e.g., from 1 nM to 30 µM).
-
After incubation, lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
A decrease in the forskolin-stimulated cAMP level indicates Gαi activation.
-
-
-
For Gαq-coupled receptors (e.g., FFA1, GHSR, ETB):
-
Calcium Mobilization Assay:
-
Plate the transfected cells in a black, clear-bottom 96- or 384-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM).
-
Add varying concentrations of this compound to the wells and immediately measure the change in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
An increase in intracellular calcium, observed as an increase in fluorescence, indicates Gαq activation.
-
-
3. Data Analysis:
-
For each GPCR, plot the response (e.g., % inhibition of cAMP, relative fluorescence units) against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model to determine the EC50 or IC50 values.
-
A lack of a dose-dependent response up to 30 µM is indicative of inactivity at that particular receptor.
Primary Target (FFA2) Signaling Pathways
This compound activates FFA2, which couples to both Gαi and Gαq proteins, leading to distinct downstream signaling events.
Caption: Simplified signaling pathways of FFA2 activation by this compound.
1. Gαi-Mediated cAMP Inhibition and Lipolysis Assay:
-
Principle: Activation of the Gαi pathway by this compound at FFA2 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. In adipocytes, this decrease in cAMP leads to the inhibition of lipolysis.
-
Protocol:
-
Differentiate 3T3-L1 preadipocytes into mature adipocytes.
-
Wash and incubate the adipocytes in a buffer containing a β-adrenergic agonist (e.g., isoproterenol) to stimulate lipolysis.
-
Treat the cells with varying concentrations of this compound.
-
After incubation, collect the medium and measure the glycerol content using a colorimetric or fluorometric assay kit. Glycerol release is a direct measure of lipolysis.
-
A dose-dependent decrease in glycerol release indicates inhibition of lipolysis.
-
2. Gαq-Mediated Calcium Mobilization Assay:
-
Principle: Activation of the Gαq pathway by this compound at FFA2 stimulates phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.
-
Protocol:
-
Use CHO or HEK293 cells stably expressing human FFA2 and a photoprotein like aequorin, or load the cells with a calcium-sensitive fluorescent dye.
-
In the presence of a low concentration of a natural FFA2 agonist like acetate (to assess allosteric modulation), add varying concentrations of this compound.
-
Measure the resulting luminescence (for aequorin) or fluorescence, which corresponds to the increase in intracellular calcium.
-
A dose-dependent increase in the signal indicates Gαq-mediated calcium mobilization.
-
References
Comparative Efficacy of AMG7703 in Human and Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of AMG7703, a selective allosteric agonist of the Free Fatty Acid Receptor 2 (FFA2), in human and mouse species. The information presented is based on available preclinical data and is intended to inform research and drug development efforts.
Executive Summary
This compound demonstrates potent activity at both human and mouse FFA2 receptors, albeit with some species-specific differences in potency. While in vitro data highlights its efficacy in modulating key signaling pathways, in vivo data for this compound is limited, reportedly due to unfavorable pharmacokinetic properties which have hindered its clinical development. This guide summarizes the available quantitative in vitro data, provides detailed experimental protocols for key assays, and visualizes the underlying signaling pathway and a representative experimental workflow.
Data Presentation
The following table summarizes the in vitro efficacy of this compound on human and mouse FFA2 receptors. The data is derived from studies measuring the inhibition of Gαi-coupled cyclic AMP (cAMP) production and the potentiation of Gαq-coupled calcium mobilization.
| Species | Assay Type | Metric | Value (µM) |
| Human | Gαi-coupled cAMP Inhibition | IC50 | 0.7 |
| Mouse | Gαi-coupled cAMP Inhibition | IC50 | 0.96 |
| Human | Gαq-coupled Aequorin Inhibition | EC50 | 0.45 |
| Mouse | Gαq-coupled Aequorin Inhibition | EC50 | 1.27 |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on standard pharmacological assays and can be adapted for specific laboratory conditions.
Gαi-coupled cAMP Inhibition Assay
This assay measures the ability of this compound to inhibit the production of cyclic AMP (camp) in cells expressing the FFA2 receptor.
Materials:
-
Cells stably expressing human or mouse FFA2 (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX)
-
Forskolin
-
This compound
-
LANCE® Ultra cAMP Kit (PerkinElmer) or equivalent
-
White, opaque 384-well microplates
Procedure:
-
Cell Preparation: Culture cells to 80-90% confluency. On the day of the assay, detach cells, wash, and resuspend in assay buffer to the desired concentration (typically 2,000-10,000 cells/well).
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer at 4x the final desired concentration. Prepare a 4x solution of forskolin at a concentration that elicits a submaximal cAMP response (e.g., EC80).
-
Assay Plate Setup: Add 5 µL of the this compound serial dilution to the appropriate wells of the 384-well plate. Add 5 µL of assay buffer to control wells.
-
Cell Stimulation: Add 5 µL of the 4x forskolin solution to all wells except the basal control wells. Immediately add 10 µL of the cell suspension to all wells.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
cAMP Detection: Add the cAMP detection reagents (Eu-cAMP tracer and ULight-anti-cAMP antibody) according to the manufacturer's protocol.
-
Signal Measurement: Incubate for 1 hour at room temperature and measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition of the forskolin-stimulated cAMP response for each concentration of this compound and determine the IC50 value using a non-linear regression analysis.
Gαq-coupled Calcium Mobilization Assay
This assay measures the ability of this compound to induce an increase in intracellular calcium levels, a hallmark of Gαq-coupled receptor activation.
Materials:
-
Cells stably expressing human or mouse FFA2 and a calcium indicator (e.g., aequorin or loaded with a fluorescent dye like Fluo-4 AM)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
FLIPR® Calcium Assay Kit (Molecular Devices) or equivalent
-
Black, clear-bottom 96- or 384-well microplates
Procedure:
-
Cell Plating: Seed cells into the microplates and culture overnight to form a confluent monolayer.
-
Dye Loading (for fluorescent dyes): Remove the culture medium and add the fluorescent calcium indicator dye loading solution (e.g., Fluo-4 AM in assay buffer). Incubate for 1 hour at 37°C. After incubation, wash the cells with assay buffer.
-
Compound Plate Preparation: Prepare a serial dilution of this compound in assay buffer at 3x the final desired concentration in a separate plate.
-
Calcium Flux Measurement: Place both the cell plate and the compound plate into a FLIPR® (Fluorometric Imaging Plate Reader) or a similar instrument. The instrument will add the this compound solution to the cell plate and simultaneously measure the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Determine the maximum fluorescence response for each concentration of this compound and calculate the EC50 value using a non-linear regression analysis.
Representative In Vivo Efficacy Study in Mice (Adapted from a study on a similar FFA2 agonist)
Due to the limited availability of in vivo data for this compound, this protocol is based on a study investigating a similar selective FFA2 agonist, referred to as "Cpd 1", and is intended to provide a representative experimental design.[1]
Objective: To evaluate the effect of an FFA2 agonist on food intake and body weight in a diet-induced obesity (DIO) mouse model.
Animals:
-
Male C57BL/6J mice on a high-fat diet for 10-12 weeks to induce obesity.
Materials:
-
FFA2 agonist (e.g., Cpd 1)
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Standard high-fat diet
-
Metabolic cages for food intake monitoring
Procedure:
-
Acclimation: House the DIO mice individually in metabolic cages and acclimate them for at least 3 days before the start of the experiment.
-
Dosing: On the day of the experiment, administer the FFA2 agonist or vehicle control via oral gavage at a specified dose (e.g., 30 mg/kg).
-
Food Intake and Body Weight Measurement: Monitor food intake continuously using the metabolic cages for 24-48 hours post-dosing. Measure the body weight of each mouse at baseline and at the end of the monitoring period.
-
Data Analysis: Compare the cumulative food intake and the change in body weight between the FFA2 agonist-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
Mandatory Visualization
FFA2 Signaling Pathway
The following diagram illustrates the dual signaling pathways activated by the Free Fatty Acid Receptor 2 (FFA2).
Caption: FFA2 receptor signaling cascade initiated by this compound.
Experimental Workflow: In Vitro cAMP Inhibition Assay
The diagram below outlines the key steps in the in vitro cAMP inhibition assay.
Caption: Workflow for determining this compound's IC50 for cAMP inhibition.
References
A Functional Showdown: Comparing the Allosteric Agonist AMG7703 to FFA2 Antagonists
For researchers, scientists, and drug development professionals, this guide provides a detailed functional comparison of the Free Fatty Acid Receptor 2 (FFA2) allosteric agonist, AMG7703, with FFA2 antagonists. This document summarizes key experimental data, outlines detailed protocols for relevant functional assays, and visualizes the underlying biological pathways and experimental workflows.
Free Fatty Acid Receptor 2 (FFA2), also known as GPR43, has emerged as a compelling therapeutic target for a range of metabolic and inflammatory diseases. Modulating its activity with small molecules offers a promising avenue for therapeutic intervention. This guide focuses on a comparative analysis of two distinct modes of FFA2 modulation: allosteric agonism, exemplified by this compound, and competitive antagonism, with a focus on well-characterized antagonists like GLPG0974.
Data Presentation: A Head-to-Head Look at Functional Potency
The following table summarizes the quantitative data from various functional assays for this compound and the FFA2 antagonist, GLPG0974. It is important to note that these values are compiled from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.
| Functional Assay | Molecule | Target | Measured Effect | Potency (IC₅₀/EC₅₀) | Cell Line/System |
| cAMP Assay | This compound | human FFA2 | Inhibition of forskolin-stimulated cAMP | ~30 nM (pEC₅₀ ≈ 7.5) | Flp-In T-REx 293 cells |
| Calcium Mobilization | This compound | human FFA2 | Agonist-induced calcium influx | Not explicitly quantified in searches | CHO-K1/hFFA2 |
| Neutrophil Migration | GLPG0974 | human FFA2 | Inhibition of acetate-induced migration | 27 nM | Human Neutrophils |
| Neutrophil Migration (in plasma) | GLPG0974 | human FFA2 | Inhibition of acetate-induced migration | 43 nM | Human Neutrophils |
| FFA2 Binding Affinity | GLPG0974 | human FFA2 | Antagonist binding | 9 nM | Not specified |
Signaling Pathways and Experimental Overviews
To better understand the functional data, it is crucial to visualize the underlying biological processes and experimental setups.
FFA2 Signaling Pathway
Activation of FFA2 by agonists like short-chain fatty acids or allosteric modulators such as this compound can trigger two primary signaling cascades. The Gαq/11 pathway leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels. The Gαi/o pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. FFA2 antagonists, on the other hand, block these downstream effects by preventing agonist binding.
Caption: FFA2 receptor signaling pathways.
Experimental Workflow: Calcium Mobilization Assay
A calcium mobilization assay is a common method to assess the activation of the Gαq pathway. The workflow involves loading cells expressing the receptor of interest with a calcium-sensitive dye. Upon agonist stimulation, the increase in intracellular calcium is detected as a change in fluorescence.
Caption: Calcium mobilization assay workflow.
Experimental Protocols
Detailed methodologies for the key functional assays are provided below.
Calcium Mobilization Assay
This protocol is designed to measure the increase in intracellular calcium following the activation of FFA2 expressed in a recombinant cell line.
1. Cell Culture and Plating:
-
Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing human FFA2 (CHO-hFFA2) in Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Seed the cells into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well and incubate overnight at 37°C in a 5% CO₂ incubator.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Aspirate the culture medium from the cell plate and add 100 µL of the dye loading buffer to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
3. Compound Preparation and Addition:
-
Prepare serial dilutions of this compound (agonist) or the FFA2 antagonist in the assay buffer. For antagonist testing, also prepare a solution of a known FFA2 agonist (e.g., propionate) at its EC₈₀ concentration.
-
For antagonist mode, pre-incubate the cells with the antagonist for 15-30 minutes before adding the agonist.
-
Use a fluorescence plate reader with an integrated liquid handler to add the compounds to the cell plate.
4. Data Acquisition and Analysis:
-
Measure the fluorescence intensity at an appropriate excitation/emission wavelength (e.g., 485 nm/525 nm for Fluo-4) immediately after compound addition and continue for a period of 1-3 minutes.
-
The change in fluorescence is proportional to the change in intracellular calcium concentration.
-
Plot the concentration-response curves and calculate the EC₅₀ for agonists or IC₅₀ for antagonists using a non-linear regression model.
cAMP Assay
This assay measures the inhibition of adenylyl cyclase activity, a hallmark of Gαi/o signaling.
1. Cell Culture and Plating:
-
Use a cell line stably expressing FFA2, such as Flp-In T-REx 293 cells.
-
Plate the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
2. Assay Procedure:
-
Aspirate the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add serial dilutions of this compound or the FFA2 antagonist to the wells.
-
Stimulate the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production. For antagonist testing, co-incubate with an FFA2 agonist.
-
Incubate the plate at room temperature for 30 minutes.
3. Detection and Analysis:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
Generate concentration-response curves and determine the EC₅₀ for this compound's inhibition of forskolin-stimulated cAMP levels or the IC₅₀ for the antagonist's ability to block the agonist effect.
Neutrophil Migration Assay
This assay assesses the ability of a compound to inhibit the chemotaxis of neutrophils towards an FFA2 agonist.
1. Neutrophil Isolation:
-
Isolate human neutrophils from the whole blood of healthy donors using a density gradient centrifugation method (e.g., Ficoll-Paque).
-
Resuspend the isolated neutrophils in a suitable assay buffer.
2. Chemotaxis Assay:
-
Use a chemotaxis chamber (e.g., a 96-well Boyden chamber with a polycarbonate membrane).
-
Add a solution containing an FFA2 agonist (e.g., acetate) to the lower wells of the chamber.
-
In the upper wells, add the neutrophil suspension pre-incubated with different concentrations of the FFA2 antagonist (e.g., GLPG0974) or vehicle control.
-
Incubate the chamber at 37°C in a 5% CO₂ incubator for 1-2 hours to allow for cell migration.
3. Quantification of Migration:
-
After incubation, remove the non-migrated cells from the top of the membrane.
-
Stain the migrated cells on the bottom of the membrane with a suitable dye (e.g., crystal violet).
-
Elute the dye and measure the absorbance using a plate reader.
-
Alternatively, quantify the migrated cells using a cell viability assay (e.g., CellTiter-Glo).
4. Data Analysis:
-
Calculate the percentage of inhibition of migration for each antagonist concentration compared to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the antagonist concentration and fitting the data to a dose-response curve.
Lipolysis Assay in 3T3-L1 Adipocytes
This assay measures the inhibition of lipolysis (the breakdown of triglycerides into glycerol and free fatty acids) in adipocytes, a process regulated by FFA2's Gαi pathway.
1. 3T3-L1 Differentiation:
-
Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes using a standard differentiation cocktail (containing insulin, dexamethasone, and IBMX).
2. Lipolysis Assay:
-
Wash the differentiated 3T3-L1 adipocytes with a suitable buffer.
-
Pre-treat the cells with various concentrations of this compound or vehicle control.
-
Stimulate lipolysis with a β-adrenergic agonist (e.g., isoproterenol).
-
Incubate for 1-3 hours at 37°C.
3. Glycerol Measurement:
-
Collect the supernatant from each well.
-
Measure the glycerol concentration in the supernatant using a commercially available glycerol assay kit. The amount of glycerol released is an indicator of the extent of lipolysis.
4. Data Analysis:
-
The inhibitory effect of this compound on isoproterenol-stimulated lipolysis is determined by the reduction in glycerol release.
-
Plot the glycerol concentration against the this compound concentration to determine its EC₅₀ for lipolysis inhibition.
Reproducibility of AMG7703-Based Experimental Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental findings related to AMG7703, a selective allosteric agonist of the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43. We will delve into its mechanism of action, compare its performance with alternative compounds, and provide detailed experimental protocols to aid in the replication and validation of these findings.
Introduction to this compound and FFA2
This compound is a potent, selective, and allosteric agonist of FFA2, a G protein-coupled receptor (GPCR) that is activated by short-chain fatty acids (SCFAs) like acetate and propionate. FFA2 is expressed in various tissues, including immune cells (notably neutrophils), adipocytes, and cells of the gastrointestinal tract. Its activation has been linked to the modulation of inflammatory responses and metabolic processes, making it a target of interest for therapeutic development in areas such as inflammatory bowel disease, obesity, and type 2 diabetes.[1] this compound, also referred to in the literature as 4-CMTB, enhances the signaling of endogenous SCFAs and can also activate the receptor directly.[2][3][4]
Mechanism of Action: FFA2 Signaling Pathways
Activation of FFA2 by agonists like this compound initiates intracellular signaling cascades through two primary G protein pathways: Gαi and Gαq.
-
Gαi Pathway: The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is primarily associated with the inhibition of lipolysis in adipocytes.
-
Gαq Pathway: The Gαq subunit activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. This pathway is often linked to cellular processes like chemotaxis in immune cells.
The dual coupling to both Gαi and Gαq pathways allows FFA2 to mediate a diverse range of cellular responses.[5]
Caption: FFA2 signaling is initiated by ligand binding, leading to the activation of Gαi and Gαq pathways.
Comparative Analysis of FFA2 Modulators
To assess the reproducibility and performance of this compound, we compare its in vitro activity with other known FFA2 modulators. The following tables summarize key quantitative data from published studies. It is important to note that direct comparison of absolute values across different studies should be done with caution due to potential variations in experimental conditions.
| Compound | Target | Modality | Assay | Cell Line | Reported Potency (EC50/IC50) | Reference |
| This compound (4-CMTB) | FFA2 | Allosteric Agonist | Calcium Mobilization | CHO-hFFA2 | ~100-300 nM | |
| cAMP Inhibition | CHO-hFFA2 | ~50-150 nM | ||||
| ERK Phosphorylation | CHO-hFFA2 | ~20-80 nM | ||||
| Inhibition of Lipolysis | 3T3-L1 Adipocytes | ~1-10 µM | ||||
| TUG-1375 | FFA2 | Orthosteric Agonist | cAMP Inhibition | Not Specified | ~20 nM | |
| Inhibition of Lipolysis | Murine Adipocytes | Not Specified | ||||
| GLPG0974 | FFA2 | Antagonist | Inhibition of Acetate-induced Neutrophil Activation | Human Whole Blood | IC50 ~9 nM | Not Specified |
Note on Reproducibility: While no studies directly focus on the reproducibility of this compound findings, a review of the literature indicates a general consistency in its reported mechanism of action and effects across different research groups. The potency values (EC50/IC50) for this compound/4-CMTB in various in vitro assays, such as calcium mobilization and cAMP inhibition, generally fall within a similar nanomolar range in multiple independent publications. However, variations in absolute potency values are observed, which can be attributed to differences in cell lines, assay conditions, and reagent sources. Therefore, it is crucial for researchers to establish their own baseline activity for this compound under their specific experimental settings.
Experimental Protocols
To facilitate the replication of key experiments, detailed protocols for in vitro assays are provided below.
Inhibition of Lipolysis in 3T3-L1 Adipocytes
This assay measures the ability of a compound to inhibit the breakdown of triglycerides into glycerol and free fatty acids in differentiated 3T3-L1 adipocytes.
Caption: A typical workflow for an in vitro lipolysis assay using 3T3-L1 adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Isoproterenol (lipolysis-inducing agent)
-
This compound or other test compounds
-
Glycerol Assay Reagent
-
96-well plates
Procedure:
-
Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes in DMEM with 10% FBS. Induce differentiation into adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX). Allow cells to mature for 7-10 days post-differentiation.
-
Assay Preparation: On the day of the assay, wash the mature 3T3-L1 adipocytes with Krebs-Ringer-HEPES (KRH) buffer containing 2% BSA.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound or other test compounds for 30-60 minutes at 37°C.
-
Lipolysis Stimulation: Add a sub-maximal concentration of isoproterenol (e.g., 100 nM) to all wells except for the basal control.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Sample Collection: Carefully collect the supernatant from each well.
-
Glycerol Measurement: Measure the glycerol concentration in the supernatant using a commercially available glycerol assay kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of isoproterenol-stimulated glycerol release for each compound concentration and determine the IC50 value.
Calcium Mobilization Assay in CHO-hFFA2 Cells
This assay measures the increase in intracellular calcium concentration following the activation of FFA2 in Chinese Hamster Ovary (CHO) cells stably expressing the human FFA2 receptor.
Caption: Workflow for a fluorescent-based calcium mobilization assay in a cell line.
Materials:
-
CHO cells stably expressing human FFA2 (CHO-hFFA2)
-
Cell culture medium (e.g., Ham's F-12)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Probenecid (to prevent dye leakage)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
This compound or other test compounds
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed CHO-hFFA2 cells into a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) in assay buffer containing probenecid (e.g., 2.5 mM) for 45-60 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Compound Addition: Using the plate reader's injector, add varying concentrations of this compound or other test compounds to the wells.
-
Response Measurement: Immediately after compound addition, continuously measure the fluorescence intensity for 1-3 minutes to capture the transient increase in intracellular calcium.
-
Data Analysis: Calculate the change in fluorescence (peak minus baseline) for each well. Determine the EC50 value for each compound by plotting the response against the compound concentration.
Conclusion
This compound is a valuable tool for studying the physiological roles of FFA2. The experimental findings related to its allosteric agonism and its effects on Gαi and Gαq signaling pathways appear to be broadly reproducible, as evidenced by consistent reports across multiple studies. However, researchers should be mindful of potential variations in absolute potency values due to differing experimental conditions. The provided comparative data and detailed protocols are intended to assist in the design and execution of robust and reproducible experiments targeting the FFA2 receptor. As with any scientific investigation, careful optimization of assay conditions and the inclusion of appropriate controls are paramount for obtaining reliable and meaningful results.
References
Safety Operating Guide
Personal protective equipment for handling AMG7703
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for the handling and disposal of AMG7703 (CAS No. 1103523-24-5), also known as (S)-4CMTB. While classified as a non-hazardous substance or mixture, adherence to proper laboratory safety protocols is crucial to minimize exposure and ensure a safe working environment.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound to prevent contact and inhalation.[1]
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be equipped with side-shields to protect against splashes and airborne particles.[1] |
| Hand Protection | Protective Gloves | Chemical-resistant gloves, such as nitrile, are recommended.[2] |
| Body Protection | Impervious Clothing | A standard laboratory coat is recommended. For larger quantities or potential for significant dust generation, consider non-porous materials like polyethylene or polyurethane.[1] |
| Respiratory Protection | Suitable Respirator | To avoid inhalation of dust, a filtering facepiece respirator (e.g., N95) is recommended, especially in areas with inadequate ventilation. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for the safe handling of this compound.
-
Preparation : Before handling, ensure that the designated area is clean and that all necessary PPE is readily available and in good condition. The work area should be well-ventilated, preferably within a chemical fume hood.
-
Handling the Compound :
-
Avoid direct contact with the skin, eyes, and clothing.
-
Minimize the formation of dust and aerosols.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid powder.
-
-
Storage : Keep the container tightly sealed in a cool, dry, and well-ventilated area. Protect from direct sunlight and sources of ignition.
-
Spill Management :
-
In case of a spill, evacuate personnel from the immediate area.
-
Wear full personal protective equipment, including a respirator.
-
Absorb any liquid solutions with an inert, non-combustible material (e.g., diatomite).
-
Carefully sweep or vacuum the spilled solid material, avoiding dust generation.
-
Decontaminate the spill area and equipment with a suitable solvent, such as alcohol.
-
Collect all contaminated materials in a sealed container for proper disposal.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as chemical waste in accordance with federal, state, and local regulations. Do not dispose of down the drain. |
| Contaminated Materials (e.g., gloves, wipes, weighing paper) | Place in a sealed, labeled container designated for chemical waste. |
| Empty Containers | If not being reused for compatible waste, triple-rinse with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of as regular trash. |
General Disposal Guidelines :
-
All waste containers must be clearly labeled with the contents and associated hazards.
-
Segregate chemical waste from other laboratory waste.
-
Store waste in a designated, secure area away from general laboratory traffic.
-
Arrange for waste pickup and disposal through a licensed and reputable waste management service.
Below is a workflow diagram illustrating the safe handling and disposal process for this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
